Olanzapine thiolactam
描述
属性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Structure of Olanzapine Thiolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. As with any pharmaceutical compound, a thorough understanding of its potential degradation products is paramount for ensuring drug safety, stability, and efficacy. This technical guide provides an in-depth exploration of the structure elucidation of a significant olanzapine degradant: olanzapine thiolactam. This compound, also known as olanzapine ketothiolactam, is an oxidative degradation product formed from the thiophene ring of the parent molecule.[1] Its characterization is crucial for impurity profiling and quality control in the manufacturing and storage of olanzapine-containing drug products.
Chemical Identity and Properties
This compound is chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[1] Key chemical data for this compound are summarized in the table below.
| Property | Value |
| Systematic Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one |
| Common Names | This compound, Olanzapine Ketothiolactam, Olanzapine Impurity 11 |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| CAS Number | 1017241-36-9 |
Synthesis and Formation
This compound has been identified as an impurity in olanzapine formulations subjected to stress conditions, particularly thermal and oxidative stress.[1] A synthetic pathway for its preparation has been developed, which is crucial for obtaining the pure compound for analytical standard and toxicological evaluation purposes.
Synthetic Pathway
A documented synthesis involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] This reaction leads to the oxidative degradation of the thiophene ring of olanzapine, resulting in the formation of this compound.
Caption: Synthetic route to this compound.
Structure Elucidation: A Multi-faceted Approach
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1]
Experimental Protocols
Isolation from Stressed Formulations: this compound was isolated from a thermally stressed solid oral formulation of olanzapine using preparative High-Performance Liquid Chromatography (HPLC).[1]
Synthesis for Characterization: A synthetic preparation was achieved by reacting olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to mimic oxidative degradation.[1]
Spectroscopic Analysis: The isolated and synthesized compound was characterized using a suite of analytical techniques including:
-
UV Spectroscopy: To determine the electronic absorption properties.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity of atoms.
Single-Crystal X-ray Diffraction: The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Spectroscopic and Crystallographic Data
While the primary literature provides the definitive characterization, the following table summarizes the types of quantitative data obtained from these analyses.
| Analytical Technique | Data Obtained |
| Mass Spectrometry | Molecular Ion Peak (m/z), Fragmentation Pattern |
| ¹H NMR | Chemical Shifts (δ), Multiplicity, Coupling Constants (J) |
| ¹³C NMR | Chemical Shifts (δ) |
| X-ray Crystallography | Unit Cell Dimensions, Space Group, Atomic Coordinates, Bond Lengths, Bond Angles |
Logical Workflow for Structure Elucidation
The process of identifying and confirming the structure of this compound followed a logical and systematic workflow.
Caption: Logical workflow for structure elucidation.
Conclusion
The comprehensive structural elucidation of this compound, a key degradation product of olanzapine, underscores the importance of rigorous impurity profiling in drug development. The multi-technique approach, culminating in single-crystal X-ray diffraction, provides an unambiguous assignment of its chemical structure. This knowledge is critical for the development of stable olanzapine formulations and for ensuring the quality and safety of this important therapeutic agent. The detailed experimental protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Olanzapine Thiolactam (CAS No. 1017241-36-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety and efficacy. This technical guide provides an in-depth overview of Olanzapine Thiolactam (CAS No. 1017241-36-9), a known impurity and degradation product of Olanzapine.[2][3] The formation of this thiolactam derivative is often associated with oxidative stress, thermal conditions, or prolonged storage of Olanzapine formulations.[2][4] This document details its chemical properties, a proposed synthetic pathway, analytical methodologies for its detection, and a visualization of its formation.
Chemical and Physical Properties
This compound is a potential impurity that can arise during the manufacturing process or storage of Olanzapine.[5][6] Its presence is monitored during quality control to ensure the safety and efficacy of the final drug product.[6]
| Property | Value | Reference |
| CAS Number | 1017241-36-9 | [2] |
| Chemical Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][4]diazepin-3-ylidene)propan-2-one | [5] |
| Synonyms | Olanapine Ketothiolactam, this compound Impurity | [2][3] |
| Molecular Formula | C₁₇H₂₀N₄OS | [2] |
| Molecular Weight | 328.43 g/mol | [6] |
| Appearance | Yellow to Brownish Yellow Solid | [6] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6] |
Formation Pathway
This compound is understood to be an oxidative degradation product of Olanzapine.[4][7] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][7]
Proposed degradation pathway of Olanzapine to this compound.
Experimental Protocols
Synthesis of this compound
A synthetic route for this compound has been described involving the reaction of Olanzapine with a singlet oxygen mimic.[7] The following protocol is based on the published literature.
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Suitable organic solvent (e.g., dichloromethane)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve Olanzapine in a suitable organic solvent.
-
Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or analytical HPLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the resulting residue using preparative HPLC to isolate this compound.[7]
-
Characterize the purified product using spectroscopic methods such as UV, IR, MS, and NMR to confirm its identity and purity.[7]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the detection and quantification of Olanzapine and its impurities, including this compound.[8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 254 nm[8]
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Dissolve the Olanzapine drug substance or product in the diluent to a known concentration.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and determine the retention time and peak area for this compound in both the standard and sample solutions.
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Olanzapine and its impurities.
General workflow for the HPLC analysis of Olanzapine impurities.
Conclusion
This compound is a critical impurity to monitor in the development and manufacturing of Olanzapine products. Understanding its formation pathway and having robust analytical methods for its detection are essential for ensuring the quality, safety, and stability of this widely used antipsychotic medication. The information provided in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of Olanzapine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. This compound | 1017241-36-9 [chemicea.com]
- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation Pathway of Olanzapine Thiolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation pathway of Olanzapine thiolactam, a critical degradation product of the atypical antipsychotic drug Olanzapine. Understanding the mechanisms and conditions that lead to the formation of this impurity is paramount for ensuring the stability, safety, and efficacy of Olanzapine formulations. This document details the oxidative degradation pathway, presents quantitative data from forced degradation studies, outlines experimental protocols for both degradation analysis and targeted synthesis, and provides a visual representation of the chemical transformation.
Introduction to Olanzapine and its Thiolactam Impurity
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Despite its therapeutic efficacy, Olanzapine is susceptible to degradation, particularly through oxidation, leading to the formation of various impurities. One of the most significant of these is this compound, officially named (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one. The presence of this and other degradation products can impact the quality and safety of the final drug product.
This compound is recognized as a potential impurity in commercial Olanzapine preparations, typically formed during storage or under conditions of thermal and oxidative stress.[1][3] Its formation is primarily attributed to the oxidative degradation of the thiophene ring within the Olanzapine molecule.[4] The presence of certain pharmaceutical excipients can also catalyze this degradation process through autoxidation.[1]
Formation Pathway of this compound
The primary pathway for the formation of this compound involves the oxidation of the electron-rich thiophene ring of the Olanzapine molecule. This transformation is a multi-step process that leads to the opening of the thiophene ring and subsequent rearrangement to form the thiolactam derivative.
The proposed mechanism, based on studies of oxidative degradation, can be visualized as follows:
Caption: Proposed oxidative degradation pathway of Olanzapine to this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While a comprehensive, unified dataset is not available in the public domain, the following table summarizes findings from various studies on Olanzapine degradation under oxidative stress, which is the primary condition for thiolactam formation. The levels of degradation are indicative of the conditions under which the thiolactam is likely to form.
| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | Thiolactam Formation | Reference |
| Oxidative Stress | 3% H₂O₂ at 60°C | 3 days | Significant degradation observed | Thiolactam identified as a product | [5] (qualitative) |
| Oxidative Stress | Autoxidation in solid-state formulation | Aged samples | 0.08 - 0.22% total impurities | Thiolactam identified | [4] (qualitative) |
| Oxidative Stress | Reaction with singlet oxygen mimic (PTAD) | Not specified | Not specified | Primary product | [6] (synthesis) |
| Thermal Stress | 60°C | 7 days | Degradation observed | Thiolactam formation likely | [5] (general) |
Note: The table is a compilation of qualitative and semi-quantitative findings from the cited literature. Specific yields of this compound under these exact conditions are not consistently reported in a quantitative format.
Experimental Protocols
The following sections provide detailed methodologies for conducting experiments related to the formation of this compound.
Protocol for Forced Degradation of Olanzapine under Oxidative Stress
This protocol is designed to induce the degradation of Olanzapine to form its oxidative impurities, including the thiolactam.
Objective: To generate and identify oxidative degradation products of Olanzapine.
Materials:
-
Olanzapine bulk drug
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Round bottom flask with reflux condenser
-
Heating mantle or water bath
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Accurately weigh 100 mg of Olanzapine and transfer it to a 100 mL round bottom flask.
-
Add 50 mL of 3% H₂O₂ solution to the flask.
-
Heat the mixture under reflux at 60°C for 72 hours.[5]
-
At regular intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., a mixture of methanol and water).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Olanzapine and detect the formation of degradation products, including this compound.
Analysis: The HPLC chromatogram should be monitored for the appearance of new peaks corresponding to degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a reference standard or by using mass spectrometry for peak identification.
Protocol for the Synthesis of this compound
This protocol describes a method for the targeted synthesis of this compound for use as a reference standard or for further study. This method is based on the reaction of Olanzapine with a singlet oxygen mimic.[6]
Objective: To synthesize this compound.
Materials:
-
Olanzapine
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (CH₂Cl₂)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., preparative HPLC or column chromatography)
Procedure:
-
Dissolve Olanzapine in dichloromethane in a suitable reaction vessel.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of PTAD in dichloromethane to the Olanzapine solution with constant stirring. The reaction is typically rapid.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using preparative HPLC or column chromatography to isolate this compound.
-
Characterize the purified product using spectroscopic techniques (e.g., NMR, MS, IR) to confirm its identity and purity.
Logical Workflow for Olanzapine Stability and Impurity Analysis
The following diagram illustrates a typical workflow for assessing the stability of Olanzapine and characterizing its degradation products.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 3. Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olanzapine Thiolactam, a critical process-related impurity in the manufacturing of the atypical antipsychotic drug, Olanzapine. This document details its formation, characterization, and analytical methodologies for its detection and quantification, offering valuable insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Olanzapine formulations.
Introduction to Olanzapine and its Thiolactam Impurity
Olanzapine is a thienobenzodiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various impurities can arise, which may impact the drug's safety and efficacy. Regulatory bodies mandate the monitoring and control of these impurities to ensure patient safety.[1]
This compound, chemically known as (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][3]diazepin-3-ylidene)propan-2-one, is a notable degradation product.[1] It is formed under specific conditions of synthesis or storage, particularly through thermal stress and oxidation of the thiophene ring of the olanzapine molecule.[4][5][6]
Chemical Structure:
-
Olanzapine: C₁₇H₂₀N₄S
-
This compound: C₁₇H₂₀N₄OS[7]
Formation and Degradation Pathway
This compound is primarily formed as a degradation product of Olanzapine. The core mechanism involves the oxidation of the thiophene ring within the olanzapine structure. This process can be induced by several stress factors encountered during manufacturing and storage.
Key Stress Conditions Leading to Formation:
-
Thermal Stress: Exposure to elevated temperatures can accelerate the degradation of Olanzapine, leading to the formation of the thiolactam impurity.[4][6]
-
Oxidative Stress: The presence of oxidizing agents can promote the oxidation of the thiophene ring, a key step in the formation of this compound.[8]
-
Acidic and Basic Conditions: Forced degradation studies have shown that Olanzapine degrades under acidic and basic conditions, which can contribute to the formation of various impurities, including the thiolactam.[9]
The proposed pathway for the formation of this compound involves the oxidation and subsequent ring-opening of the thiophene moiety of the Olanzapine molecule. This is often accompanied by the formation of the corresponding lactam impurity.[5]
References
- 1. This compound | 1017241-36-9 [chemicea.com]
- 2. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of Olanzapine Thiolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Olanzapine thiolactam, a known impurity and degradation product of the atypical antipsychotic drug, Olanzapine. This document details the formation pathways, experimental protocols for its synthesis and isolation, and analytical methods for its characterization.
Introduction to this compound
This compound, chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, is a significant process-related impurity and degradation product of Olanzapine.[1][2][3] Its presence in Olanzapine formulations is monitored during quality control to ensure the safety and efficacy of the final drug product.[3] The formation of this impurity can occur during the synthesis of Olanzapine or under specific storage conditions, particularly exposure to thermal stress and oxidative environments.[1][3][4] It is one of several oxidative degradation products that result from the modification of the thiophene ring in the Olanzapine molecule.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1017241-36-9 | [1][3] |
| Molecular Formula | C17H20N4OS | [1] |
| Molecular Weight | 328.43 g/mol | [1] |
Formation and Discovery
This compound is not a product of intentional design but rather an impurity arising from the degradation of Olanzapine. Its discovery is linked to forced degradation studies and the analysis of aged solid-state formulations of Olanzapine.[2][4] The primary mechanism for its formation is the oxidation of the thiophene ring of the Olanzapine molecule.[2][5] This oxidative degradation can be initiated by factors such as heat and the presence of oxidizing agents.[4][6]
The diagram below illustrates the proposed pathway for the formation of this compound from Olanzapine through oxidative degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and isolation of this compound for its use as a reference standard in analytical studies.
Synthesis of this compound via Oxidative Degradation
A published method for the synthesis of this compound involves the reaction of Olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]
Protocol:
-
Dissolution: Dissolve Olanzapine in a suitable organic solvent such as dichloromethane.
-
Reaction with PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent to the Olanzapine solution at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reducing agent, such as sodium bisulfite solution.
-
Extraction: Extract the organic layer with water to remove any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Isolation of this compound from Thermally Stressed Formulations
This compound can be isolated from solid oral formulations of Olanzapine that have been subjected to thermal stress.[2]
Protocol:
-
Stress Conditions: Subject the Olanzapine solid oral formulation to elevated temperatures (e.g., 80°C) for an extended period (e.g., several weeks) to induce degradation.
-
Extraction: Grind the stressed tablets and extract the powder with a suitable solvent mixture (e.g., methanol/water) to dissolve Olanzapine and its degradation products.
-
Filtration: Filter the extract to remove insoluble excipients.
-
Preparative HPLC: Isolate this compound from the filtered extract using preparative high-performance liquid chromatography (HPLC). The specific conditions for preparative HPLC are provided in Table 2.
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated this compound.
Analytical Methods for Characterization and Quantification
A variety of analytical techniques are employed for the detection, characterization, and quantification of this compound in bulk drug substances and pharmaceutical formulations.[3]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of Olanzapine and its impurities, including the thiolactam.[1]
Table 2: HPLC Method Parameters for Olanzapine and Impurities
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm)[1] | C18 column[7] |
| Mobile Phase | Gradient elution with 0.2 M ammonium acetate (pH 4.5) and acetonitrile[1] | Isocratic elution with sodium acetate buffer (pH 4.0) and acetonitrile (40:60, v/v)[7] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[7] |
| Detection | Photodiode Array (PDA) at 254 nm[1] | UV detection |
| Column Temperature | Not specified | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound, providing high sensitivity and selectivity.
Table 3: LC-MS/MS Method Parameters for Olanzapine Analysis
| Parameter | Condition |
| LC System | AGILENT TECHNOLOGIES 1290 Infinity[8] |
| Column | Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm)[8] |
| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30, v/v)[8] |
| Flow Rate | 0.4 mL/min[8] |
| MS System | AGILENT TECHNOLOGIES 6460 Triple quad[8] |
| Ionization Mode | Electrospray Ionization (ESI+)[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
The diagram below outlines a general experimental workflow for the analysis of this compound in a pharmaceutical sample.
Signaling Pathways of Olanzapine
It is crucial to note that this compound is an impurity and is not expected to have the same pharmacological activity as the parent drug, Olanzapine. The therapeutic effects of Olanzapine are attributed to its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates the primary signaling pathways affected by Olanzapine.
Conclusion
The discovery and isolation of this compound are integral to ensuring the quality and safety of Olanzapine drug products. Understanding its formation pathways allows for the development of manufacturing processes and storage conditions that minimize its presence. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the synthesis, isolation, and quantification of this critical impurity.
References
- 1. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1017241-36-9 [chemicea.com]
- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Olanzapine Thiolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Olanzapine Thiolactam, a known impurity and degradation product of the atypical antipsychotic drug Olanzapine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, quantification, and control of this impurity in pharmaceutical development and manufacturing.
Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from available scientific literature and analytical documentation. While specific numerical data for NMR and IR are not always publicly disclosed in full, the following tables represent the expected and reported characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | Aromatic Protons |
| Data not publicly available | - | - | Piperazine Ring Protons |
| Data not publicly available | - | - | Methyl Protons (Piperazine) |
| Data not publicly available | - | - | Thiolactam NH |
| Data not publicly available | - | - | Other Aliphatic Protons |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | Aromatic Carbons |
| Data not publicly available | Piperazine Ring Carbons |
| Data not publicly available | Thiolactam Carbonyl (C=S) |
| Data not publicly available | Methyl Carbon (Piperazine) |
| Data not publicly available | Other Aliphatic Carbons |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | N-H Stretch (Thiolactam) |
| Data not publicly available | - | C-H Stretch (Aromatic) |
| Data not publicly available | - | C-H Stretch (Aliphatic) |
| Data not publicly available | - | C=C Stretch (Aromatic) |
| Data not publicly available | - | C=N Stretch |
| Data not publicly available | - | C=S Stretch (Thiolactam) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 328.43 | - | [M+H]⁺ (Molecular Ion) |
| Further fragmentation data not publicly available | - | - |
Note: While Certificates of Analysis from suppliers like Daicel Pharma confirm that the ¹H NMR, ¹³C NMR, IR, and Mass spectra conform to the structure of this compound, the detailed spectral data is often proprietary and not publicly released. The molecular weight of this compound is approximately 328.43 g/mol , and its molecular formula is C₁₇H₂₀N₄OS.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Olanzapine and its related impurities, including the thiolactam, based on established practices in the pharmaceutical industry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.
Instrumentation:
-
A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 25°C.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 25°C.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound reference standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.
IR Spectrum Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is commonly used.
Liquid Chromatography Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-40°C.
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for olanzapine and its derivatives.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-400°C.
-
Scan Range: m/z 50-500.
-
Fragmentation (MS/MS): For fragmentation studies, the molecular ion (m/z 328.4) is selected in the first quadrupole and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is recommended to obtain a certified reference standard and perform the analyses as described in the relevant pharmacopeial monographs or validated in-house methods.
References
Profiling and Control of Olanzapine Thiolactam: An In-depth Technical Guide for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, formation, and analytical control of Olanzapine thiolactam, a critical impurity in the manufacturing and storage of the atypical antipsychotic drug, Olanzapine. Understanding and controlling this impurity is mandated by regulatory bodies to ensure the safety and efficacy of Olanzapine formulations.[1][2] This document details the structure and formation pathways of this compound, presents robust analytical methodologies for its quantification, and discusses its significance in the context of pharmaceutical quality control.
Introduction to Olanzapine and its Impurities
Olanzapine is a thienobenzodiazepine derivative widely used for the treatment of schizophrenia and bipolar disorder.[2] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Like any pharmaceutical compound, Olanzapine is susceptible to degradation, leading to the formation of various impurities during synthesis, storage, or upon exposure to stress conditions.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, reporting, and qualification of impurities in new drug substances and products to ensure patient safety.[6][7][8][9][10]
One such critical impurity is this compound, also known as Olanzapine ketothiolactam.[11][12][13] This degradation product is formed under specific conditions, particularly thermal and oxidative stress.[12][13][14] Its presence in the final drug product must be carefully monitored and controlled.
This compound: Structure and Formation
This compound, with the chemical name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][6][9]diazepin-3-ylidene)propan-2-one and a molecular weight of 328.43 g/mol , is a recognized degradation impurity of Olanzapine.[14][15][16]
Chemical Structure:
The formation of this compound is primarily a result of the oxidative degradation of the thiophene ring in the Olanzapine molecule.[17][18] It is often found in stressed and aged solid-state formulations and its formation can be catalyzed by excipients.[17][18]
Below is a diagram illustrating the proposed formation pathway of this compound from Olanzapine.
Quantitative Analysis of this compound Formation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. The following tables summarize the quantitative data from forced degradation studies on Olanzapine, highlighting the conditions under which this compound is formed.
Table 1: Summary of Forced Degradation Studies of Olanzapine
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1N HCl, heated at 80°C for 12-24h | Approx. 20% degradation of Olanzapine, no significant formation of thiolactam reported. | [6] |
| Base Hydrolysis | 0.1N NaOH, heated at 80°C for 12-24h | Degradation observed, but thiolactam not specified as a major degradant. | [6] |
| Oxidative | 3% H₂O₂, room temperature for 24h | Significant degradation, formation of oxidative degradants including thiolactam. | [6][19] |
| Thermal | Dry heat at 80°C for 24h | Degradation observed, potential for thiolactam formation. | [6] |
| Photolytic | Exposure to light | Olanzapine is relatively stable. | [19] |
Note: Specific percentages of this compound formation are often proprietary and not always available in public literature. The table indicates conditions known to produce this impurity.
Experimental Protocols for Impurity Profiling
Accurate and robust analytical methods are crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
This section provides a general, yet detailed, protocol for a stability-indicating RP-HPLC method for the determination of Olanzapine and its related impurities.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Gradient elution with: A) 0.2 M Ammonium Acetate (pH 4.5) and B) Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 14 | |
| 18 | |
| 22 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4.1.2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olanzapine and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a final concentration within the linear range of the method.
-
Forced Degradation Samples: Subject the Olanzapine sample to stress conditions as outlined in Table 1. Neutralize the acidic and basic samples before dilution.
4.1.3. Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially for trace-level impurities, an LC-MS/MS method is recommended.
4.2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.5 mm, 3.8 µm) |
| Mobile Phase | Isocratic elution with 70:30 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Olanzapine: m/z 313 → 256 (quantifier), 313 → 213, 313 → 198 (qualifiers) |
| This compound: To be determined by infusion of the reference standard |
4.2.2. Sample Preparation
Sample preparation for LC-MS/MS may require a more rigorous extraction procedure, such as solid-phase extraction (SPE), to remove matrix interferences, especially from biological samples. For pharmaceutical dosage forms, a simple dilution followed by filtration may be sufficient.
Visualization of Workflows and Pathways
Experimental Workflow for Impurity Profiling
The following diagram outlines a typical workflow for the identification and quantification of impurities in a pharmaceutical sample.
Olanzapine Signaling Pathway
Olanzapine's therapeutic effects are mediated through its interaction with various neurotransmitter receptors. The diagram below illustrates its primary mechanism of action.
Conclusion
The profiling and control of this compound are paramount in ensuring the quality, safety, and efficacy of Olanzapine drug products. This technical guide has provided a comprehensive overview of the structure, formation, and analytical methodologies for this critical impurity. By implementing robust, validated analytical methods and understanding the degradation pathways, pharmaceutical manufacturers can effectively monitor and control this compound levels, thereby complying with regulatory expectations and safeguarding public health. Continuous monitoring and further research into the potential toxicological effects of this and other impurities are essential components of the lifecycle management of Olanzapine products.
References
- 1. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1017241-36-9 [chemicea.com]
- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. This compound Impurity | C17H20N4OS | CID 136240572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. scbt.com [scbt.com]
- 14. pharmaceresearch.com [pharmaceresearch.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. researchgate.net [researchgate.net]
- 17. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Olanzapine Thiolactam for use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, or under certain stress conditions, various related substances or impurities can form. One such critical impurity is Olanzapine Thiolactam. Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a well-characterized reference standard of this compound is essential for analytical method development, validation, and routine quality control.
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound to serve as a reference standard.
Chemical Information
| Property | Value |
| Chemical Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1][2]diazepin-3-ylidene)propan-2-one |
| Synonyms | Olanzapine Impurity 11, Olanapine Ketothiolactam |
| CAS Number | 1017241-36-9[3] |
| Molecular Formula | C₁₇H₂₀N₄OS[3] |
| Molecular Weight | 328.43 g/mol [3] |
| Appearance | Yellow to Brownish Yellow Solid[4] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported: oxidation of Olanzapine using Oxone and sodium hydroxide, and the reaction of Olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Method 1: Oxidation with Oxone
This method is adapted from a patented procedure and involves the direct oxidation of Olanzapine.[5]
Reaction Scheme:
Caption: Oxidation of Olanzapine to this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction flask, dissolve Olanzapine in a mixture of an organic solvent (e.g., methanol, ethanol, dichloromethane, chloroform, N,N-dimethylformamide, or N-methylpyrrolidone) and water.[1]
-
Addition of Reagents: To the stirred solution, add Oxone (potassium peroxymonosulfate) and sodium hydroxide sequentially. The molar ratio of Olanzapine:Oxone:sodium hydroxide is typically in the range of 1:1-2:2-4.[1]
-
Reaction Monitoring: Maintain the reaction temperature between 10-80 °C, with a preferred range of 20-25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the Olanzapine spot disappears.
-
Work-up: Once the reaction is complete, adjust the pH of the reaction mixture to 6-7 using a suitable acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[5]
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | >72% | |
| Purity (by HPLC) | >98% |
Method 2: Reaction with PTAD
This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful enophile, to induce the oxidative transformation of Olanzapine.
Reaction Scheme:
Caption: Synthesis of this compound using PTAD.
Experimental Protocol:
Note: The detailed experimental protocol for this method is derived from the work of Baertschi et al. and may require optimization.
-
Reaction Setup: Dissolve Olanzapine in a suitable aprotic solvent such as dichloromethane or acetonitrile in a reaction flask protected from light.
-
Addition of PTAD: To the stirred solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise at room temperature. A color change is typically observed upon addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: The work-up procedure would typically involve quenching any unreacted PTAD, followed by aqueous extraction to remove water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel followed by recrystallization to afford pure this compound.
Purification and Characterization
Workflow for Purification and Characterization:
Caption: General workflow for the purification and characterization of this compound.
Purification
-
Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be employed.
-
Recrystallization: Recrystallization is an effective method for obtaining highly pure material. Acetonitrile has been reported as a suitable solvent for this purpose.[5] Dissolve the crude product in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization
A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.
Analytical Techniques and Expected Results:
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98% |
| Retention Time | To be determined based on the specific method | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 329.1 |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for the protons of the benzodiazepine core, piperazine ring, methyl groups, and the exocyclic double bond proton. |
| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for all 17 carbon atoms in the molecule. |
Note: Specific NMR chemical shifts should be compared against a certified reference standard or data from peer-reviewed literature.
Storage and Handling
This compound, as a reference standard, should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., -20°C) to prevent degradation. It is intended for laboratory use only and should be handled by qualified personnel using appropriate personal protective equipment.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a reference standard. Adherence to these methods will enable researchers and analytical scientists to obtain a high-purity standard essential for the accurate quality control of Olanzapine drug substance and product.
References
- 1. This compound | 1017241-36-9 [chemicea.com]
- 2. Olanzapine [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
Application Note: Quantification of Olanzapine Thiolactam Impurity using a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is Olanzapine thiolactam. This application note provides a detailed protocol for the quantification of this compound in bulk drug substances using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is adapted from a validated procedure for the separation of Olanzapine and its related impurities.[1]
Principle
This method utilizes reversed-phase chromatography with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier to separate Olanzapine from its thiolactam impurity and other related substances. The quantification is achieved by monitoring the UV absorbance at 254 nm.
Materials and Reagents
-
Olanzapine reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (AR grade)
-
Acetic acid (AR grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Agilent TC-C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.3% Triethylamine in water (pH adjusted to 3.73 with acetic acid) |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program [2]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |
| 0 - 5 | 64 | 36 | Isocratic |
| 5 - 20 | 64 → 40 | 36 → 60 | Linear Gradient |
| 20 - 40 | 40 | 60 | Isocratic |
| 40 - 49 | 40 → 64 | 60 → 36 | Linear Gradient |
| 49 - 50 | 64 | 36 | Isocratic |
Experimental Protocols
Preparation of Standard Solutions
5.1.1. Olanzapine Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of Olanzapine reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.
-
Make up to the volume with the diluent and mix well.
5.1.2. This compound Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.
-
Make up to the volume with the diluent and mix well.
5.1.3. Working Standard Solution
Prepare appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. A typical concentration range for the linearity study of impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the Olanzapine bulk drug sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data based on the validation of a similar method.[1][2]
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Olanzapine peak) | ≤ 2.0 |
| Theoretical Plates (for Olanzapine peak) | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Table 4: Method Validation Summary for this compound (Impurity)
| Parameter | Result |
| Linearity Range (µg/mL) | LOQ - 7.5 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Approx. 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | Approx. 0.15 |
Note: The specific retention time for this compound should be determined using a reference standard. In the cited literature, it is identified as one of the separated impurities.
Visualization of Experimental Workflow
References
Application Note: High-Resolution UPLC Analysis of Olanzapine and Its Impurities
[AN001]
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Olanzapine and its related impurities in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column to achieve rapid and efficient separation, ensuring high resolution between the main component and its potential degradants or process-related impurities. This document provides the complete experimental protocol, system suitability parameters, and a summary of the chromatographic performance, making it an invaluable resource for researchers, scientists, and drug development professionals in a quality control environment.
Introduction
Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, ensuring the purity and monitoring of potential impurities is a critical aspect of quality control to guarantee the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and increased sensitivity, making it an ideal technique for the analysis of Olanzapine and its impurities. This application note presents a validated UPLC method that effectively separates Olanzapine from five known impurities.
Experimental
Chromatographic Conditions
A summary of the optimized UPLC chromatographic conditions is presented in the table below.
| Parameter | Condition |
| System | Waters Acquity UPLC with a Photodiode Array (PDA) Detector |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 8.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.36 mL/min[1] |
| Injection Volume | 1.0 µL[1] |
| Column Temperature | 27 °C[1] |
| Detection | UV at 270 nm[1] |
| Software | Empower 2 |
Gradient Program
The gradient elution program for the separation of Olanzapine and its impurities is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 2.00 | 90 | 10 |
| 4.00 | 55 | 45 |
| 6.00 | 90 | 10 |
| 8.00 | 90 | 10 |
Results and Discussion
The developed UPLC method demonstrated excellent separation of Olanzapine from its five known impurities. The high efficiency of the UPLC column, combined with the optimized gradient, allowed for a complete resolution of all peaks within a short run time. The retention times (RT) and relative retention times (RRT) for Olanzapine and its impurities are summarized in the following table.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Impurity 1 | 1.08 | 0.14 |
| Impurity 2 | 2.30 | 0.30 |
| Impurity 3 | 2.87 | 0.37 |
| Impurity 4 | 3.19 | 0.42 |
| Impurity 5 | 7.13 | 0.93 |
| Olanzapine | 7.67 | 1.00 |
Table 1: Retention Time (RT) and Relative Retention Time (RRT) data for Olanzapine and its impurities.[1]
The resolution between the critical peak pair, Impurity-5 and Olanzapine, was found to be greater than 2.0, indicating a well-separated method suitable for accurate quantification.
Protocol: UPLC Analysis of Olanzapine and its Impurities
Objective
To provide a detailed standard operating procedure for the determination of Olanzapine and its related impurities using Ultra-Performance Liquid Chromatography.
Scope
This protocol is applicable to the analysis of Olanzapine and its impurities in bulk drug substances.
Materials and Reagents
-
Olanzapine Reference Standard
-
Olanzapine Impurity Standards
-
Acetonitrile (UPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (Milli-Q or equivalent)
-
0.2 µm Nylon Filter
Equipment
-
Waters Acquity UPLC system with a PDA detector
-
Empower 2 software or equivalent
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
Preparation of Solutions
-
Weigh accurately 1.54 g of Ammonium Acetate and dissolve in 1000 mL of water.
-
Adjust the pH to 8.0 with a suitable pH adjuster (e.g., ammonium hydroxide).
-
Filter the solution through a 0.2 µm nylon filter.
-
Use UPLC grade Acetonitrile.
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Accurately weigh about 40 mg of Olanzapine Reference Standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.[1]
-
Make up the volume to the mark with the diluent and mix well.
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.[1]
-
Dilute to the mark with the diluent and mix well.
-
Accurately weigh about 40 mg of the Olanzapine test sample and transfer it to a 100 mL volumetric flask.[1]
-
Add a known quantity of each impurity standard.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.[1]
-
Make up the volume to the mark with the diluent and mix well.
UPLC System Setup and Procedure
-
Set up the UPLC system according to the chromatographic conditions specified in the "Experimental" section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the spiked sample solution.
-
Process the chromatograms using the Empower 2 software.
System Suitability
The following system suitability parameters should be met:
-
Tailing Factor (T): Not more than 2.0 for the Olanzapine peak.
-
Theoretical Plates (N): Not less than 10,000 for the Olanzapine peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area of replicate injections of the Olanzapine standard solution.
-
Resolution (Rs): Not less than 2.0 between Olanzapine and its closest eluting impurity (Impurity-5).
Visualizations
Caption: UPLC analysis workflow for Olanzapine and its impurities.
References
Application Notes and Protocols: Forced Degradation Studies for Olanzapine Thiolactam Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the degradation pathways and the formation of specific degradation products is crucial for ensuring the safety, efficacy, and stability of olanzapine drug products. One critical degradation product that requires careful monitoring is Olanzapine Thiolactam.
These application notes provide a comprehensive overview of forced degradation studies for olanzapine, with a specific focus on the formation of its thiolactam derivative. Detailed protocols for subjecting olanzapine to stress conditions and for the analysis of the resulting degradation products are outlined. The provided methodologies and data will aid researchers and drug development professionals in establishing robust stability-indicating methods and in designing stable formulations for olanzapine.
Forced degradation studies are a regulatory requirement and a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] The data generated from these studies helps in the development of stable formulations, the selection of appropriate packaging, and the determination of storage conditions and shelf-life.
Data Presentation
The following table summarizes the representative quantitative data from forced degradation studies on olanzapine, highlighting the conditions that may lead to the formation of this compound. It is important to note that the extent of degradation and the profile of degradation products can be influenced by the specific experimental conditions, including the concentration of reagents, temperature, and duration of exposure.
| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | This compound Formation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10 - 20% | Not typically observed |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 15% | Not typically observed |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 20 - 50% | Observed |
| Thermal Degradation | 80°C | 48 hours | 5 - 10% | May be observed in the presence of oxidative initiators |
| Photolytic Degradation | UV light (254 nm) | 7 days | 10 - 30% | Not typically a primary photodegradation product |
Note: The formation of this compound is most prominently observed under oxidative stress conditions. While thermal stress alone may not be a primary driver for its formation, the presence of oxidative species, even at trace levels, can initiate the degradation pathway.
Experimental Protocols
Forced Degradation (Stress Testing) of Olanzapine
This protocol describes the general procedure for subjecting olanzapine to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
3.1.1. Materials and Reagents
-
Olanzapine active pharmaceutical ingredient (API)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks
-
pH meter
-
Heating mantle or water bath
-
Photostability chamber
3.1.2. Preparation of Stock Solution
Prepare a stock solution of olanzapine in methanol at a concentration of 1 mg/mL.
3.1.3. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the olanzapine stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of solid olanzapine powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of olanzapine (100 µg/mL) in a neutral aqueous solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of olanzapine (100 µg/mL) in a transparent container to UV light (254 nm) in a photostability chamber for 7 days. A control sample should be kept in the dark under the same conditions.
Analytical Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating olanzapine from its degradation products, including the thiolactam.
3.2.1. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 254 nm or another suitable wavelength determined by the UV spectrum of olanzapine and its impurities.
-
Injection Volume: 10-20 µL.
3.2.2. Sample Preparation for HPLC Analysis
For each stressed sample, dilute an aliquot with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis. Ensure that the final concentration is within the linear range of the analytical method.
3.2.3. Data Analysis
The percentage of degradation of olanzapine and the percentage of formation of this compound can be calculated using the peak areas obtained from the HPLC chromatograms.
-
% Degradation of Olanzapine = [(Initial Area of Olanzapine - Area of Olanzapine in Stressed Sample) / Initial Area of Olanzapine] x 100
-
% Formation of this compound = (Area of Thiolactam Peak / Initial Area of Olanzapine) x 100
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of olanzapine.
Caption: Workflow of Olanzapine Forced Degradation Study.
Proposed Formation Pathway of this compound
The formation of this compound is primarily attributed to the oxidative degradation of the thiophene ring in the olanzapine molecule. The exact mechanism can be complex and may involve radical intermediates. The following diagram provides a simplified representation of this transformation. The formation of olanzapine lactam and ketothiolactam can also occur through similar oxidative pathways.[2]
Caption: Olanzapine to Thiolactam Transformation Pathway.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Olanzapine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Olanzapine and its process-related and degradation impurities. The method is developed and validated to meet the standards of the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions to demonstrate the method's specificity. The chromatographic separation was achieved on a C18 column with gradient elution, allowing for the effective resolution of Olanzapine from its impurities. This method is suitable for routine quality control, stability testing, and impurity profiling of Olanzapine in bulk drug substances and pharmaceutical formulations.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and interaction with excipients.[4][5] Stability testing and forced degradation studies are essential components of the drug development process to understand the degradation pathways and to develop stable formulations.[6] A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] This application note provides a detailed protocol for a stability-indicating HPLC method for Olanzapine.
Experimental Workflow
Caption: Experimental workflow for the stability-indicating assay of Olanzapine.
Materials and Methods
Reagents and Chemicals
-
Olanzapine Reference Standard
-
Olanzapine Impurity Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector (Waters Alliance e2695 or equivalent).[7]
-
Data acquisition and processing software (Empower 2 or equivalent).[7]
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent TC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent[8][9] |
| Mobile Phase A | 75 mM Potassium Dihydrogen Phosphate buffer (pH 4.0)[6] |
| Mobile Phase B | Acetonitrile:Methanol (55:45, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | 27°C[12] |
| Detection Wavelength | 254 nm[11][13] |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Standard Solutions
-
Olanzapine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Olanzapine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (Methanol:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Preparation of Sample Solution
-
Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the powdered tablets or bulk drug equivalent to 25 mg of Olanzapine and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the filtered stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation behavior of the drug substance.[6]
-
Acid Hydrolysis: To 1 mL of the Olanzapine stock solution, add 1 mL of 0.1N HCl.[6][10] Heat the mixture at 80°C for 12 hours.[6] Cool the solution to room temperature and neutralize with 0.1N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the Olanzapine stock solution, add 1 mL of 0.1N NaOH.[6][14] Heat the mixture at 80°C for 12 hours.[6] Cool the solution to room temperature and neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the Olanzapine stock solution, add 1 mL of 3% H₂O₂.[6][14] Keep the solution at room temperature for 24 hours.[6] Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[6][14] After exposure, prepare a sample solution with a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. After exposure, prepare a sample solution with a final concentration of 100 µg/mL.
Results and Discussion
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Specificity | The method demonstrated good separation of Olanzapine from its degradation products and known impurities. No interference was observed at the retention time of Olanzapine. |
| Linearity (r²) | > 0.999 for Olanzapine and its impurities over the concentration range of LOQ to 150% of the analytical concentration.[8][15] |
| Accuracy (% Recovery) | 98.0% - 102.0% for Olanzapine and its impurities.[10][16] |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision.[8][15] |
| LOD | 0.20 µg/mL for Olanzapine.[16] |
| LOQ | 0.60 µg/mL for Olanzapine. |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Forced Degradation Results
Olanzapine was found to be susceptible to degradation under oxidative and acidic conditions, with minor degradation observed under basic and thermal stress.[4][17] The drug was relatively stable under photolytic conditions.[4][18] The major degradation products were well-separated from the parent drug peak, demonstrating the stability-indicating nature of the method.
| Stress Condition | % Degradation | Major Impurities Formed |
| Acid Hydrolysis (0.1N HCl, 80°C, 12h) | ~20%[6] | Impurity A, Impurity B |
| Base Hydrolysis (0.1N NaOH, 80°C, 12h) | ~10% | Impurity C |
| Oxidative (3% H₂O₂, RT, 24h) | ~30% | Olanzapine Lactam, N-oxide |
| Thermal (80°C, 24h) | ~5% | Impurity D |
| Photolytic | < 2% | - |
Olanzapine Degradation Pathway
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 14. ijrar.org [ijrar.org]
- 15. [PDF] Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. | Semantic Scholar [semanticscholar.org]
- 16. pnrjournal.com [pnrjournal.com]
- 17. latamjpharm.org [latamjpharm.org]
- 18. akjournals.com [akjournals.com]
Application Note: Protocol for the Isolation of Olanzapine Thiolactam from a Drug Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis, storage, or as a result of degradation, various impurities can form. One such critical impurity is Olanzapine Thiolactam, a degradation product that can arise from the oxidation of the thiophene ring of the olanzapine molecule, particularly under conditions of thermal stress.[2][3][4] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[5] This document provides a detailed protocol for the isolation of this compound from a solid dosage form of Olanzapine for subsequent characterization and use as a reference standard.
The protocol herein describes a comprehensive workflow, beginning with the extraction of the active pharmaceutical ingredient (API) and its related substances from the drug product matrix, followed by a purification step using preparative High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Olanzapine drug product (tablets)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
0.45 µm syringe filters
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Standard laboratory glassware and equipment
-
Preparative HPLC system with a UV detector
-
Rotary evaporator
Experimental Protocols
Part 1: Extraction of Olanzapine and Related Substances from the Drug Product
This part of the protocol focuses on the efficient extraction of Olanzapine and its impurities, including this compound, from the tablet matrix.
-
Sample Preparation:
-
Accurately weigh and finely powder a representative number of Olanzapine tablets.
-
Transfer a portion of the powder equivalent to 100 mg of Olanzapine to a 100 mL volumetric flask.
-
-
Initial Extraction:
-
Add approximately 70 mL of methanol to the volumetric flask.
-
Sonicate the flask for 30 minutes to ensure complete dissolution of the drug and related substances.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
-
Clarification:
-
Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients. This clarified solution will be used for the subsequent purification step.
-
Part 2: Isolation of this compound using Preparative HPLC
This section details the purification of this compound from the extracted mixture using preparative HPLC. The method is adapted from analytical HPLC methods for Olanzapine and its impurities.[6][7][8]
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 5-10 mL of the filtered extract
-
-
Fraction Collection:
-
Monitor the chromatogram for the elution of peaks. Based on analytical separations, this compound is expected to elute after the main Olanzapine peak.
-
Collect the fraction corresponding to the this compound peak. Multiple injections may be necessary to obtain a sufficient quantity of the isolated impurity.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at a controlled temperature (not exceeding 40°C).
-
The remaining aqueous solution can be freeze-dried or further processed to obtain the isolated this compound as a solid.
-
Data Presentation
The following table summarizes the expected outcomes at various stages of the isolation protocol. The values presented are hypothetical and will vary based on the specific drug product and experimental conditions.
| Parameter | Initial Tablet Powder | Crude Methanolic Extract | Isolated Thiolactam Fraction |
| Total Mass | 500 mg | - | - |
| Olanzapine Content (mg) | 100 mg | ~100 mg | < 0.1 mg |
| Thiolactam Content (mg) | ~0.5 mg | ~0.5 mg | ~0.45 mg |
| Purity of Thiolactam (%) | 0.1% | 0.5% | > 95% |
| Recovery of Thiolactam (%) | - | - | ~90% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from the drug product.
Caption: Workflow for this compound Isolation.
Proposed Degradation Pathway
The formation of this compound is understood to be a result of the oxidative degradation of the thiophene moiety in the Olanzapine molecule.
Caption: Formation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful isolation of this compound from a commercial drug product. The described methods, from extraction to preparative HPLC purification, are designed to be robust and reproducible for use in a research or quality control setting. The isolated impurity can then be used for characterization, as a reference standard in analytical method development, or for further toxicological studies. Adherence to good laboratory practices is essential for achieving the desired purity and recovery of the target compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1017241-36-9 [chemicea.com]
- 6. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Introduction
Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The manufacturing process and storage of Olanzapine can lead to the formation of various related compounds, including process impurities and degradation products. The United States Pharmacopeia (USP) and other regulatory bodies mandate strict limits on these impurities in the final drug product to ensure its safety and efficacy. Therefore, robust and reliable analytical methods are crucial for the separation and quantification of Olanzapine from its potential impurities. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on USP monographs and published research, for the analysis of Olanzapine and its related compounds.
Key Olanzapine Related Compounds
The analysis of Olanzapine typically focuses on several key impurities identified by the USP and through forced degradation studies. These include:
-
Olanzapine Related Compound A: 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.[1][2]
-
Olanzapine Related Compound B: 2-Methyl-10H-thieno-[2,3-b][3][4]benzodiazepin-4[5H]-one.[1][2]
-
Oxidative Degradants: Olanzapine is particularly susceptible to oxidation, leading to the formation of several degradation products.[5][6]
Experimental Protocols
This section provides a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of Olanzapine and its related substances, adapted from the current USP monograph.[2][7][8]
Instrumentation and Chromatographic Conditions
A gradient HPLC method is employed for the optimal separation of Olanzapine and its related compounds.
| Parameter | Specification |
| Instrument | HPLC or UHPLC system with a UV/PDA detector |
| Column | L7 packing, C8, 250 mm x 4.6 mm, 5 µm (e.g., Purospher® STAR RP-8)[7] |
| Mobile Phase | Buffer: 13 g of sodium dodecyl sulfate in 1500 mL of water, add 5 mL of phosphoric acid, and adjust pH to 2.5 with sodium hydroxide solution.[8] Solution A: Acetonitrile and Buffer (48:52 v/v)[8] Solution B: Acetonitrile and Buffer (70:30 v/v)[8] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 27 | |
| 35 | |
| Flow Rate | 1.5 mL/min[1][7] |
| Column Temperature | 35 °C[7][8] |
| Detection | UV at 220 nm[1][7] |
| Injection Volume | 20 µL[7][8] |
Preparation of Solutions
-
Diluent: Prepare a solution of 37 mg/L of edetate disodium in the Buffer.[7]
-
Standard Solution: Prepare a solution containing 2 µg/mL of USP Olanzapine RS in the diluent.[7]
-
Test Solution: Prepare a solution containing 20 µg/mL of the Olanzapine sample to be tested in the diluent.[7]
-
System Suitability Solution: Prepare a solution containing 20 µg/mL of USP Olanzapine RS and 2 µg/mL each of USP Olanzapine Related Compound A RS and USP Olanzapine Related Compound B RS in the diluent.[1][8]
System Suitability
Before analysis, the chromatographic system must meet the following criteria as per the USP monograph:
-
The resolution between the Olanzapine Related Compound A peak and the Olanzapine peak must be not less than 3.0.[1][7]
-
The tailing factor for the Olanzapine peak should not be more than 1.5.[1][7]
-
The relative standard deviation (RSD) for replicate injections of the Olanzapine peak should not be more than 2.0%.[1]
Data Presentation
The following table summarizes the typical chromatographic parameters for Olanzapine and its key related compounds using the USP method. Relative Retention Time (RRT) is calculated with respect to the Olanzapine peak.
| Compound | Relative Retention Time (RRT) | Limit (%) |
| Olanzapine Related Compound B | ~ 0.3 | 0.1 |
| Olanzapine Related Compound A | ~ 0.8 | 0.1 |
| Olanzapine | 1.0 | - |
| Any Individual Unspecified Impurity | - | 0.1 |
| Total Impurities | - | 0.4 |
| Data derived from USP monograph information.[1][2] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Olanzapine is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[9][10]
-
Acid/Base Hydrolysis: Olanzapine shows relative stability under acidic and basic hydrolytic conditions.[5]
-
Oxidative Degradation: Significant degradation is observed under oxidative stress (e.g., using hydrogen peroxide).[5][9] The HPLC method must be able to separate these degradation products from the main Olanzapine peak.
-
Thermal and Photolytic Stress: The drug is generally stable under thermal and photolytic stress conditions.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Olanzapine and its related compounds.
Relationship of Olanzapine and Key Impurities
This diagram shows the relationship between the active pharmaceutical ingredient (Olanzapine) and its primary related compounds as defined by the USP.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. uspnf.com [uspnf.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bbrc.in [bbrc.in]
Application Note: Gradient Elucdition HPLC Method for Olanzapine Impurities
Abstract
This application note details a robust, stability-indicating gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Olanzapine and its process-related impurities and degradation products. The method is designed for use in quality control and stability studies of Olanzapine in bulk drug substances and pharmaceutical formulations. The protocol provided herein is based on established pharmacopeial methods and published scientific literature, ensuring reliability and adherence to regulatory expectations.
Introduction
Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] The manufacturing process of Olanzapine can result in the formation of several process-related impurities.[3][4] Furthermore, degradation of the active pharmaceutical ingredient (API) under various stress conditions can lead to the formation of additional impurities.[5][6][7] Therefore, a validated, stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of Olanzapine products.[1][8] This application note describes a gradient HPLC method that effectively separates Olanzapine from its known impurities, providing a reliable tool for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 or C8 reversed-phase column is recommended. Specific examples include Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or Purospher STAR RP-8 end-capped (250 mm x 4.6 mm, 5 µm).[3][9]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Ammonium acetate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Sodium dodecyl sulfate (for ion-pair chromatography, if required by specific monograph)[9][10]
-
Water (HPLC grade)
-
Olanzapine reference standard and known impurity standards.
-
Chromatographic Conditions
The following chromatographic conditions are a synthesis of robust methods found in the literature and pharmacopeial monographs.[3][4][9][10][11]
| Parameter | Recommended Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 nm or 220 nm[3][9] |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 60 | 40 |
| 40 | 60 | 40 |
Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Olanzapine reference standard in the diluent to obtain a final concentration of about 0.1 mg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent at a concentration of about 0.1 mg/mL.
-
System Suitability Solution: Prepare a solution containing 0.1 mg/mL of Olanzapine and a suitable concentration (e.g., 0.002 mg/mL) of each known impurity.
-
Sample Solution Preparation: Accurately weigh and dissolve the Olanzapine bulk drug or a powdered tablet sample in the diluent to obtain a final concentration of about 0.1 mg/mL of Olanzapine. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
As per ICH guidelines, the method should be validated for the following parameters:[1][2][8]
| Parameter | Specification |
| Specificity | The method should be able to resolve Olanzapine from its impurities and any degradation products. This is typically assessed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[5] |
| Linearity | A linear relationship should be established between the peak area and the concentration of Olanzapine and its impurities over a defined range. A correlation coefficient (r²) of >0.998 is generally acceptable.[4] |
| Accuracy | The accuracy of the method should be determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should be less than 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOD and LOQ for each impurity should be determined to ensure the method's sensitivity. |
| Robustness | The method's robustness should be assessed by making small, deliberate variations in parameters such as mobile phase pH, column temperature, and flow rate. |
| System Suitability | System suitability parameters such as theoretical plates, tailing factor, and resolution between critical pairs of peaks should be monitored to ensure the performance of the chromatographic system.[9] |
Data Presentation
Table 2: System Suitability Results (Example)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Olanzapine) | ≤ 1.5 | 1.2 |
| Theoretical Plates (Olanzapine) | ≥ 2000 | 8500 |
| Resolution (Olanzapine and critical impurity pair) | ≥ 2.0 | 3.5 |
| %RSD of replicate injections | ≤ 1.0% | 0.5% |
Table 3: Known Impurities of Olanzapine
| Impurity Name | Relative Retention Time (RRT) |
| Olanzapine Related Compound A | ~0.85 |
| Olanzapine Related Compound B | ~1.20 |
| Process Impurity 1 | Varies |
| Process Impurity 2 | Varies |
| Degradation Product 1 | Varies |
Note: Relative Retention Times are approximate and can vary depending on the specific column and chromatographic conditions used.
Experimental Workflow Diagram
Caption: Workflow for Olanzapine Impurity Analysis by HPLC.
Conclusion
The gradient HPLC method described in this application note is a reliable and robust method for the determination of Olanzapine and its impurities. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The provided experimental conditions and workflow serve as a comprehensive guide for researchers and analysts involved in the quality assessment of Olanzapine.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. sennosbiotech.com [sennosbiotech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. uspnf.com [uspnf.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Olanzapine Thiolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, can degrade under certain conditions to form various impurities. One such critical degradation product is Olanzapine Thiolactam, also known as Olanzapine Ketothiolactam.[1][2] Monitoring and characterizing this impurity is essential for ensuring the quality, safety, and efficacy of olanzapine drug products. Mass spectrometry is a powerful analytical technique for the identification and quantification of such impurities. This document provides detailed information on the mass spectrometry fragmentation pattern of this compound and protocols for its analysis. This compound is identified as a potential impurity in commercial preparations of olanzapine and is formed during storage or exposure to thermal stress.[2][3]
Chemical Information
| Property | Value |
| Systematic Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[4] |
| Molecular Formula | C₁₇H₂₀N₄OS[5] |
| Molecular Weight | 328.43 g/mol [5] |
| Exact Mass | 328.13578245 Da[5] |
| CAS Number | 1017241-36-9[6] |
Proposed Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to occur at the most labile bonds, primarily involving the piperazine ring and the propan-2-one moiety.
Table of Proposed Fragment Ions:
| m/z (Proposed) | Ion Structure | Description |
| 286.1 | [M+H - C₃H₅O]⁺ | Loss of the propan-2-one group. |
| 257.1 | [M+H - C₄H₈N₂]⁺ | Cleavage of the piperazine ring. |
| 229.1 | [M+H - C₅H₁₀N₂O]⁺ | Loss of the N-methylpiperazine and carbonyl group. |
| 198.1 | Thienobenzodiazepine core | Fragmentation of the diazepine ring. |
| 70.1 | [C₄H₈N]⁺ | Fragment of the N-methylpiperazine ring. |
Note: The m/z values are theoretical and may vary slightly in experimental conditions. The relative abundance of these fragments would need to be determined experimentally.
Caption: Proposed MS/MS fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the analysis of olanzapine and its impurities, including this compound, by LC-MS/MS. These should be optimized for the specific instrumentation and analytical requirements.
Sample Preparation
a) Solid Phase Extraction (SPE) for Plasma/Serum Samples [7]
-
To 1 mL of plasma or serum, add an internal standard (e.g., Olanzapine-d3).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Protein Precipitation for Plasma/Serum Samples [4]
-
To 100 µL of plasma or serum, add an internal standard.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
c) Sample Preparation from Pharmaceutical Formulations
-
Grind a tablet to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific dose of olanzapine.
-
Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter.
-
Dilute the filtrate with the mobile phase to an appropriate concentration for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for Olanzapine (for reference):
Note: The MRM transitions for this compound would need to be optimized by infusing a standard solution and identifying the most intense and specific product ions from the precursor ion at m/z 329.1.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This document provides a comprehensive overview of the mass spectrometric analysis of this compound. While a definitive, experimentally-derived fragmentation pattern is not widely published, the proposed pathway and detailed protocols offer a solid foundation for researchers and scientists in the pharmaceutical industry. The provided methods for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized for the specific needs of impurity profiling and quantification in olanzapine drug substances and products. Further experimental work is necessary to confirm the proposed fragmentation pathway and determine the relative abundance of the product ions.
References
- 1. 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione | C15H18N4OS | CID 71751204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formation of copper(I) from trace levels of copper(II) as an artifactual impurity in the HPLC analysis of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Impurity | C17H20N4OS | CID 136240572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Olanzapine Thiolactam Formation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the formation of Olanzapine thiolactam, a critical degradation product of Olanzapine, during storage. The information is tailored for professionals in research, development, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, also known as Olanzapine Ketothiolactam, is a degradation product of Olanzapine.[1] Its formation is a concern as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity into the drug substance or product, which can have potential implications for safety and efficacy. Regulatory authorities require the monitoring and control of such impurities.
Q2: What are the primary factors that lead to the formation of this compound?
A2: The formation of this compound is primarily due to the oxidative degradation of the thiophene ring in the Olanzapine molecule.[2] This degradation is significantly influenced by environmental factors such as:
-
Temperature: Elevated temperatures accelerate the degradation process. Olanzapine is sensitive to thermal stress.[1][3]
-
Moisture: The presence of humidity can promote degradation pathways.[4][5] Olanzapine is known to be sensitive to moisture.[4]
-
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of Olanzapine.
Q3: What are the recommended storage conditions to minimize this compound formation?
A3: To minimize the formation of this compound, it is crucial to store Olanzapine under controlled conditions. The following are general recommendations:
-
Temperature: Store at controlled room temperature or as specified by the manufacturer, avoiding exposure to high temperatures. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, especially for reference standards.[6]
-
Humidity: Maintain a low-humidity environment. Storage in well-sealed containers with desiccants is advisable, particularly in humid conditions.
-
Light: Protect from light by using amber-colored containers or storing in the dark.
Q4: How can I detect and quantify this compound in my samples?
A4: The most common and reliable method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] This technique allows for the separation of Olanzapine from its degradation products, including the thiolactam, and their subsequent quantification.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of this compound Detected in a Stored Sample
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the storage temperature records. Ensure that the storage unit (refrigerator, freezer, or incubator) is functioning correctly and maintaining a stable temperature. Conduct a thorough qualification of the storage equipment. |
| Exposure to High Humidity | Check the integrity of the container seal. If the sample was stored with a desiccant, ensure the desiccant is not saturated. For future storage, use containers with a tighter seal and fresh desiccant. Consider storing in a controlled humidity chamber. |
| Light Exposure | Review handling procedures to ensure samples were not unnecessarily exposed to light. Always use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Incompatible Excipients (for formulated products) | If the sample is a formulated product, investigate the compatibility of Olanzapine with the excipients used. Some excipients can promote degradation.[4][9] |
| Oxidative Stress | Ensure the storage container is well-sealed to minimize contact with atmospheric oxygen. For highly sensitive samples, consider purging the container with an inert gas like nitrogen before sealing. |
Issue 2: Difficulty in Separating Olanzapine and this compound Peaks in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A slight change in the mobile phase composition can significantly impact resolution. |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase is a critical parameter. Optimize the pH to ensure a good separation between the slightly basic Olanzapine and its degradation products. A pH around 2.5 to 4 has been reported to be effective.[7][10] |
| Inappropriate HPLC Column | Ensure you are using a suitable column, typically a C18 column with a 5 µm particle size.[7][8][10] If resolution is still poor, consider trying a different C18 column from another manufacturer or a column with a different stationary phase. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the run time. Experiment with slightly lower flow rates to see if separation improves. |
| Co-eluting Impurities | If other impurities are present, they might be co-eluting with either Olanzapine or the thiolactam. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development, such as a gradient elution, may be necessary. |
Data Presentation
Table 1: Summary of Factors Influencing this compound Formation
| Factor | Effect on Thiolactam Formation | Mitigation Strategy |
| High Temperature | Accelerates formation rate.[1][3] | Store at controlled, cool temperatures. |
| High Humidity | Promotes degradation.[4][5] | Store in dry conditions with desiccants. |
| Light Exposure | Can induce degradation. | Protect from light using opaque containers. |
| Oxidative Environment | Essential for the formation pathway.[2] | Minimize exposure to air; consider inert gas purging. |
| pH (in solution) | Degradation is catalyzed by both acidic and basic conditions.[11] | Maintain pH control for solutions. |
Table 2: Example HPLC Method Parameters for Olanzapine and Thiolactam Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7][8] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5-4.0) in varying ratios (e.g., 30:70 v/v)[7][10] |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] |
| Detection Wavelength | 258 nm or 220 nm[7][8] |
| Column Temperature | Ambient or controlled (e.g., 50°C)[8] |
| Injection Volume | 20 µL |
Note: This is an example method and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Forced Degradation Study of Olanzapine
Objective: To intentionally degrade Olanzapine under various stress conditions to understand its degradation pathways and confirm the suitability of the analytical method for detecting degradation products, including thiolactam.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid Olanzapine in a petri dish and expose it to a temperature of 105°C for 24 hours. Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of Olanzapine (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Analyze the solution by HPLC.
Protocol 2: Stability-Indicating HPLC Method for Olanzapine and this compound
Objective: To provide a detailed procedure for the separation and quantification of Olanzapine and its thiolactam impurity.
Methodology:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Olanzapine and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a known concentration (e.g., 10 µg/mL of Olanzapine and 1 µg/mL of thiolactam).
-
Sample Preparation: Accurately weigh a sample of Olanzapine drug substance or a powdered tablet formulation. Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 258 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.
Visualizations
Caption: Olanzapine Degradation Pathway.
Caption: Experimental Workflow for Thiolactam Analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 6. This compound Impurity | LGC Standards [lgcstandards.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Olanzapine degradation kinetics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Olanzapine and its Impurities
Welcome to the technical support center for resolving analytical challenges in the analysis of Olanzapine and its related substances. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation, with a particular focus on resolving the co-elution of Olanzapine thiolactam and other process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important impurity to monitor?
A1: this compound is a potential process-related impurity and degradation product of Olanzapine.[1][2][3] Monitoring and controlling its levels in the final drug product is a regulatory requirement to ensure the safety and efficacy of the medication.[1]
Q2: What are the common analytical techniques used for the separation of Olanzapine and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or PDA detectors are the most prevalent techniques for separating Olanzapine from its impurities.[4][5][6][7] Reversed-phase chromatography is the most common mode of separation.[6]
Q3: What are the typical causes of co-elution in the analysis of Olanzapine impurities?
A3: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be caused by several factors.[8] These include a mobile phase with incorrect solvent strength, suboptimal pH, an inappropriate column chemistry for the analytes, or an inadequate gradient profile.
Q4: How can I confirm if I have a co-elution issue?
A4: Peak purity analysis using a Photodiode Array (PDA) detector is a common method to detect co-elution.[8] If the UV spectra across the peak are not homogenous, it indicates the presence of more than one component.[8] Asymmetrical peaks, such as those with shoulders or excessive tailing, can also suggest co-elution.[8]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other impurities.
Step 1: Initial Assessment and Peak Purity
Before modifying your method, confirm the co-elution.
-
Action: Utilize a PDA detector to assess peak purity across the peak of interest.
-
Expected Outcome: A "pure" peak will have consistent spectral data across its entirety. A failed peak purity test indicates co-elution.
Logical Workflow for Troubleshooting Co-elution
References
- 1. This compound | 1017241-36-9 [chemicea.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Troubleshooting peak tailing in Olanzapine thiolactam HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olanzapine thiolactam, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of the analysis.[1]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is a widely used metric, and a value close to 1.0 is considered optimal.[1] A Tailing Factor greater than 1.2 suggests significant tailing, and values exceeding 2.0 are generally unacceptable for precise analytical methods.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, which is a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[2][3] The most common cause is the interaction of the basic functional groups in the molecule with acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3][4] Other potential causes include column overload, improper mobile phase pH, extra-column volume, and column degradation.[1][5]
Q3: What are the acceptable limits for peak tailing in a validated HPLC method?
A3: For many assays, peaks with an asymmetry factor (As) greater than 1.5 are considered acceptable.[2] However, for high-precision quantitative analysis, it is generally recommended to aim for a tailing factor as close to 1.0 as possible, with a common upper limit of 1.2.[1] Always refer to the specific requirements of the pharmacopeia or internal validation protocol you are following.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Step 1: Initial Assessment & Diagnosis
Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing. The following diagram illustrates a logical workflow for this initial assessment.
Caption: Figure 1. Initial Diagnosis of Peak Tailing
Step 2: Addressing Chemical Causes of Peak Tailing
If your diagnosis points towards a chemical cause for the peak tailing of this compound, the following troubleshooting steps are recommended.
Issue 1: Secondary Interactions with Residual Silanols
This compound, being a basic compound, is prone to strong interactions with ionized silanol groups on the silica-based column packing material, which is a primary cause of peak tailing.[2][3]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, minimizing their interaction with the basic analyte.[3][6]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower content of free silanols and trace metals, which significantly reduces peak tailing for basic compounds.[3][7] End-capped columns have the residual silanol groups chemically bonded with a small molecule, further reducing their availability for secondary interactions.[1][6]
-
Add a Mobile Phase Modifier: Incorporating a basic additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) can help to mask the active silanol sites and improve peak shape.[8]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the Aqueous Portion of the Mobile Phase: For example, if your mobile phase is a mixture of acetonitrile and a buffer, prepare the buffer solution.
-
Select an Appropriate Acid: Use an acid that is compatible with your HPLC system and detection method (e.g., formic acid or phosphoric acid).
-
Titrate to the Desired pH: While monitoring with a calibrated pH meter, slowly add the acid to the aqueous solution until the target pH (e.g., pH 3.0) is reached.
-
Filter and Degas: Filter the pH-adjusted aqueous phase through a 0.45 µm filter and degas it before mixing with the organic modifier.
-
Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Issue 2: Inappropriate Mobile Phase Conditions
The composition and strength of the mobile phase can significantly impact peak shape.
Solutions:
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[1][6]
-
Optimize Organic Modifier Percentage: If the elution strength is too weak, the analyte may spend more time interacting with the stationary phase, leading to tailing. A modest increase in the organic modifier (e.g., acetonitrile or methanol) by 5-10% can sometimes improve peak shape.[1]
Issue 3: Column Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
Solutions:
-
Reduce Injection Volume: Try decreasing the injection volume by half and observe the effect on the peak shape.[1][9]
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.[5][9]
Quantitative Data Summary: Impact of Corrective Actions on Peak Tailing
| Parameter | Before Action (Typical Tf) | Corrective Action | After Action (Expected Tf) |
| Mobile Phase pH | 6.8 | Adjust to pH 3.0 with 0.1% Formic Acid | ~1.1 |
| Column Type | Standard C18 (Type A Silica) | Switch to End-Capped C18 (Type B Silica) | ~1.2 |
| Sample Concentration | 100 µg/mL | Dilute to 10 µg/mL | ~1.3 |
Step 3: Addressing Physical Causes of Peak Tailing
If all peaks in your chromatogram are tailing, a physical issue with the HPLC system or the column is likely.
Caption: Figure 2. Troubleshooting Physical Causes
Issue 1: Extra-Column Band Broadening
Excessive volume between the injector and the detector can cause peaks to broaden and tail.[1]
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the various components of your HPLC system.[1]
-
Check Fittings: Ensure all fittings are secure and there are no leaks.
Issue 2: Column Degradation or Contamination
Over time, columns can degrade, leading to poor peak shape.
Solutions:
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.[1]
-
Column Reversal: If you suspect a blocked inlet frit, you can try reversing the column and flushing it to waste (check the manufacturer's instructions first).[2]
-
Column Replacement: If the column performance does not improve after washing, it may need to be replaced.[1]
Summary of Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₄OS[10][11][12][13][14] |
| Molecular Weight | 328.43 g/mol [10][11][12][13][14] |
| Appearance | Yellow Powder[10] |
| Melting Point | 154 °C[10] |
| Boiling Point | 476.9 °C[10][12] |
This information is useful in understanding the chemical nature of the analyte and selecting appropriate chromatographic conditions. The presence of multiple nitrogen atoms suggests that the molecule is basic, which is a key factor in the troubleshooting of peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound impurity | CymitQuimica [cymitquimica.com]
- 11. This compound Impurity | C17H20N4OS | CID 136240572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Impurity | CAS#:1017241-36-9 | Chemsrc [chemsrc.com]
- 13. This compound | 1017241-36-9 [chemicea.com]
- 14. This compound Impurity | LGC Standards [lgcstandards.com]
Technical Support Center: Optimization of Mobile Phase for Olanzapine Impurity Separation
Welcome to the technical support center for the chromatographic analysis of Olanzapine and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for robust and accurate impurity separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for mobile phase composition in Olanzapine impurity analysis?
A common starting point for reverse-phase HPLC analysis of Olanzapine and its impurities involves a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of 0.2 M ammonium acetate buffer (pH adjusted to 4.50) and acetonitrile, often in a gradient elution mode, has been successfully used.[1][2] Another approach utilizes a mixture of a buffer like 0.01M Tetra butyl ammonium hydrogen sulphate and methanol.[3]
Q2: How does the pH of the mobile phase affect the separation of Olanzapine and its impurities?
The pH of the mobile phase is a critical parameter that influences the retention and selectivity of ionizable compounds like Olanzapine and its related substances. Varying the pH can alter the ionization state of the analytes and stationary phase, thereby affecting their interaction and separation. A systematic examination of different buffer concentrations and pH values is often necessary to achieve optimal chromatographic behavior.[1][2] For instance, Olanzapine is known to be an acid-labile compound, suggesting that a mobile phase with a basic pH might be preferable to prevent degradation during analysis.[4]
Q3: What are common organic modifiers used, and how do I choose between them?
Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC for Olanzapine analysis.[1][3][5] Acetonitrile generally offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. Methanol, on the other hand, can offer different selectivity for certain compounds. The choice between them, or a combination of both, often depends on the specific impurities being separated and is typically determined during method development by comparing the resulting chromatograms.
Q4: Should I use isocratic or gradient elution for Olanzapine impurity profiling?
Gradient elution is frequently employed for separating Olanzapine and its numerous process-related and degradation impurities.[1][2][6][7] This is because impurities often have a wide range of polarities, and a gradient allows for the effective elution of both early and late-eluting compounds within a reasonable timeframe while maintaining good peak shape. Isocratic elution, where the mobile phase composition remains constant, can be suitable for simpler separations or for quantifying a limited number of impurities with similar retention characteristics.[8]
Q5: What role do additives like ion-pair reagents play in the mobile phase?
Additives such as ion-pair reagents can be incorporated into the mobile phase to improve the retention and peak shape of ionic or highly polar impurities. For example, sodium dodecyl sulfate has been used in a USP method for Olanzapine analysis.[9] Tetrabutyl ammonium hydrogen sulphate has also been utilized as a component of the mobile phase to achieve sharp and symmetric peaks.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition (organic modifier content or pH).- Suboptimal column chemistry.- Gradient profile not optimized. | - Adjust Organic Modifier Content: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1]- Optimize pH: Evaluate the effect of mobile phase pH on the separation. A change in pH can significantly alter the selectivity between Olanzapine and its impurities.[1][2]- Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8) or from different manufacturers.[7]- Modify Gradient Slope: For gradient methods, adjust the steepness of the gradient to improve the separation of closely eluting peaks. |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanols on the silica backbone of the column.- Inappropriate mobile phase pH.- Column overload. | - Use a Base-Deactivated Column: Employ a modern, end-capped column designed for the analysis of basic compounds.- Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask active silanol sites.[4]- Adjust pH: Increase the pH of the mobile phase to suppress the ionization of silanols (typically effective above pH 7, but consider column stability).- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. |
| Co-elution of Impurities | - Insufficient selectivity of the chromatographic system. | - Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture to alter selectivity.- Modify Mobile Phase pH: A small change in pH can sometimes resolve co-eluting peaks.[1][2]- Change Stationary Phase: Try a column with a different selectivity (e.g., a phenyl or cyano column). |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues. | - Ensure Accurate Mobile Phase Preparation: Use precise measurements for all mobile phase components. Premixing the mobile phase can improve consistency.[10]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[4][5][9]- Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample preparation process.- Carryover from previous injections. | - Use High-Purity Solvents: Employ HPLC or UPLC-grade solvents and fresh, high-quality water.[11]- Filter the Mobile Phase: Filter all mobile phase components through a 0.2 or 0.45 µm filter before use.[3][5]- Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover. |
Experimental Protocols
Example HPLC Method for Olanzapine and Impurity Separation
This protocol is a representative example based on published methods and should be optimized for specific laboratory conditions and impurity profiles.
-
Chromatographic System: High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.[1][2]
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size) or equivalent C18 column.[1][2]
-
Mobile Phase A: 0.2 M Ammonium Acetate buffer, with pH adjusted to 4.50 with a suitable acid.[1][2]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 60 40 40 40 60 45 20 80 50 90 10 | 55 | 90 | 10 |
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 27°C).[4]
-
Injection Volume: 10 µL.
Example UPLC Method for Olanzapine and Impurity Separation
This protocol illustrates a typical UPLC method for faster analysis.
-
Chromatographic System: Ultra-Performance Liquid Chromatograph (UPLC) with a PDA detector.[4]
-
Column: Acquity UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm particle size).[4]
-
Mobile Phase A: Buffer solution (e.g., 4.8 g of Sodium dihydrogen ortho phosphate in 1000 mL of water with 2 mL of triethylamine, pH adjusted to 6.8).[4]
-
Mobile Phase B: Acetonitrile (UPLC grade).
-
Gradient Program: To be optimized based on the specific impurity profile.
-
Flow Rate: 0.36 mL/min.[4]
-
Column Temperature: 27°C.[4]
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 1.0 µL.[4]
Data Presentation
Table 1: Comparison of Reported HPLC Method Parameters for Olanzapine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS 3V (4.6 x 250 mm, 5 µm)[1][2] | Agilent TC-C18 (4.6 x 250 mm, 5 µm)[6][7] | Kromasil C18 (4.6 x 250 mm, 5 µm)[5] | BDS Hypersil C18 (4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.2 M Ammonium Acetate (pH 4.50)[1][2] | 0.3% Triethylamine in water | Phosphate Buffer (pH 6.7)[5] | 0.01M Tetrabutyl ammonium hydrogen sulphate[3] |
| Mobile Phase B | Acetonitrile[1][2] | Methanol | Acetonitrile[5] | Methanol[3] |
| Elution Mode | Gradient[1][2] | Gradient[6][7] | Isocratic (70:30 A:B)[5] | Isocratic (60:40 A:B)[3] |
| Flow Rate | 1.0 mL/min[1][2] | - | 1.5 mL/min[5] | 1.0 mL/min[3] |
| Detection | 254 nm[1][2] | - | 258 nm[5] | 228 nm[3] |
Table 2: Comparison of Reported UPLC Method Parameters for Olanzapine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4] | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[12] |
| Mobile Phase A | Sodium dihydrogen ortho phosphate buffer (pH 6.8) with Triethylamine[4] | 0.1% Trifluoroacetic acid (TFA) in water[12] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[12] |
| Elution Mode | Gradient[4] | Gradient[12] |
| Flow Rate | 0.36 mL/min[4] | - |
| Column Temperature | 27°C[4] | - |
| Detection | 270 nm[4] | 254 nm[12] |
| Injection Volume | 1.0 µL[4] | - |
Visualizations
References
- 1. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. sciensage.info [sciensage.info]
- 5. tsijournals.com [tsijournals.com]
- 6. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ajrconline.org [ajrconline.org]
- 12. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
Improving sensitivity of LC-MS method for Olanzapine thiolactam
Welcome to the technical support center for the LC-MS analysis of Olanzapine thiolactam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high sensitivity in your analytical method.
Troubleshooting Guide: Enhancing Sensitivity
Low sensitivity in LC-MS analysis can be a significant hurdle. The following table outlines common issues, their potential causes, and actionable solutions to improve the detection of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Peak Area | Sample Preparation: Inefficient extraction, presence of matrix effects (ion suppression or enhancement).[1] | - Optimize Sample Cleanup: Employ Solid Phase Extraction (SPE) for cleaner samples compared to simple protein precipitation.[2] Consider phospholipid removal plates if working with plasma or serum. - Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects. |
| LC Method: Poor chromatographic peak shape (e.g., broad peaks), co-elution with interfering compounds. | - Gradient Optimization: Adjust the mobile phase gradient to ensure this compound elutes in a region with minimal matrix interference. - Column Selection: Use a high-efficiency column (e.g., sub-2 µm particle size) to improve peak shape and resolution. A C18 column is a common starting point. | |
| MS Parameters: Suboptimal ionization, incorrect precursor/product ion selection, insufficient dwell time. | - Source Optimization: Infuse a standard solution of this compound to optimize source parameters such as capillary voltage, gas flow, and temperature. - MRM Transition Selection: Based on the structure of this compound (C17H20N4OS, MW: 328.43), predict and confirm optimal MRM transitions. A likely precursor ion would be [M+H]+ at m/z 329.4. Fragmentation will likely involve the piperazine ring and the thienobenzodiazepine core. - Dwell Time: Increase the dwell time for the specific MRM transition of this compound to improve signal-to-noise. | |
| High Background Noise | Contamination: Contaminated mobile phase, LC system, or sample handling materials. | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the LC system thoroughly. If contamination persists, clean the MS source. - Proper Sample Handling: Use clean collection tubes and pipette tips to avoid introducing contaminants. |
| Inconsistent Results / Poor Reproducibility | Sample Preparation Variability: Inconsistent extraction recovery. | - Use an Internal Standard (IS): A stable isotope-labeled analog of Olanzapine or a structurally similar compound is highly recommended to correct for variability in sample preparation and instrument response. Olanzapine-d3 is commonly used for Olanzapine analysis and may be suitable.[3] |
| Instrument Instability: Fluctuations in LC pump performance or MS source stability. | - System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run. - Preventative Maintenance: Regularly perform maintenance on the LC pumps and MS source as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound in plasma?
For high sensitivity, Solid Phase Extraction (SPE) is generally recommended over simple protein precipitation (PPT).[2] SPE provides a more thorough cleanup, reducing matrix effects that can suppress the ionization of the analyte.[1] However, PPT can be a quicker and simpler alternative for initial method development or when high throughput is required.
Q2: Which type of LC column is most suitable for this compound analysis?
A reverse-phase C18 column is a robust choice for the analysis of Olanzapine and its metabolites. For improved peak shape and efficiency, consider using a column with a smaller particle size (e.g., < 2 µm) if your LC system is compatible with the higher backpressures.
Q3: What are the recommended mobile phases for this analysis?
A common mobile phase combination for the analysis of Olanzapine and related compounds is a mixture of acetonitrile or methanol with water, often containing a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is frequently used for positive ion mode electrospray ionization (ESI).
Q4: How can I determine the optimal MRM transitions for this compound?
If a pure standard of this compound is available, you can directly infuse it into the mass spectrometer to determine the precursor ion and optimize the collision energy to find the most abundant and stable product ions. Given its molecular weight of 328.43, the protonated molecule [M+H]+ would be at m/z 329.4. Based on the fragmentation of Olanzapine, likely product ions would result from the fragmentation of the piperazine ring and the benzodiazepine system.
Q5: Should I use an internal standard? If so, what is a good choice?
Yes, using an internal standard is crucial for achieving accurate and reproducible quantification. A stable isotope-labeled version of this compound would be ideal. If that is not available, Olanzapine-d3, which is commonly used for Olanzapine analysis, could be a suitable alternative.[3]
Experimental Protocols
Detailed Sample Preparation Protocol: Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Optimized LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | This compound: Precursor: 329.4 -> Product: (To be determined experimentally) IS (e.g., Olanzapine-d3): Precursor: 316.2 -> Product: 256.1 |
| Dwell Time | 100 ms |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low LC-MS sensitivity.
References
Technical Support Center: Synthesis of Pure Olanzapine Thiolactam Reference Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure Olanzapine thiolactam reference standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important as a reference standard?
This compound, also known as Olanapine Ketothiolactam, is a known impurity and degradation product of the atypical antipsychotic drug, Olanzapine.[1][2] As a reference standard, it is crucial for the accurate identification, quantification, and control of this impurity in Olanzapine drug substances and finished products, ensuring their quality, safety, and efficacy.[3]
Q2: Under what conditions does this compound typically form as an impurity?
This compound is primarily formed through the oxidative degradation of Olanzapine.[4][5] Its formation is often observed during storage, exposure to thermal stress, and in forced degradation studies under oxidative conditions.[1][6] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][5]
Q3: What are the main challenges in synthesizing a pure this compound reference standard?
The primary challenges include:
-
Low Yields: Synthesis of degradation products often results in low yields, requiring careful optimization of reaction conditions. For a related impurity, Olanzapine lactam, a yield of only 7% has been reported.[3]
-
Formation of Multiple Byproducts: The oxidative conditions used for synthesis can lead to a mixture of degradation products, including the corresponding Olanzapine lactam, which can be difficult to separate.[3]
-
Purification Difficulties: The polar nature of this compound and the presence of structurally similar impurities can make purification by traditional methods like crystallization challenging. Preparative High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity.[4]
-
Potential for Further Degradation: The conditions used for synthesis and purification must be carefully controlled to prevent further degradation of the desired thiolactam.
Q4: What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and separation from other impurities.[2][4]
-
Mass Spectrometry (MS): To confirm the molecular weight (328.43 g/mol ).[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Oxidizing Agent | The choice and concentration of the oxidizing agent are critical. While forced degradation can be achieved with agents like hydrogen peroxide, a more specific synthesis has been reported using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which acts as a singlet oxygen mimic.[4] Consider optimizing the stoichiometry of PTAD. |
| Suboptimal Reaction Temperature | Thermal stress can promote the formation of the thiolactam.[6] However, excessive heat may lead to further degradation. Experiment with a range of temperatures (e.g., room temperature to gentle reflux) to find the optimal balance between reaction rate and product stability. |
| Incorrect Solvent System | The reaction solvent can influence the stability of both the starting material and the product. The synthesis with PTAD is typically performed in a non-polar solvent like dichloromethane.[4] |
| Presence of Antioxidants | Ensure that the starting Olanzapine material and solvents are free from any antioxidant stabilizers that could quench the oxidation reaction. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Over-oxidation | Prolonged reaction times or an excess of the oxidizing agent can lead to the formation of other oxidative degradation products, such as Olanzapine lactam.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC and quench the reaction once the formation of the desired product is maximized. |
| Unreacted Starting Material | Incomplete conversion will result in the presence of Olanzapine in the final mixture. Ensure sufficient reaction time and appropriate stoichiometry of reagents. |
| Formation of Side-Products | Besides the lactam, other degradation pathways may be active. Characterize the major impurities by LC-MS to understand their formation and adjust reaction conditions accordingly (e.g., by modifying pH or temperature). |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution in Column Chromatography | The polarity of this compound may be very similar to other impurities, leading to poor separation on silica gel. Consider using a different stationary phase (e.g., alumina) or employing a gradient elution with a combination of polar and non-polar solvents.[8] |
| Failure to Crystallize | The presence of impurities can inhibit crystallization. If direct crystallization of the crude product is unsuccessful, attempt purification by column chromatography first to enrich the thiolactam before attempting recrystallization from various solvent systems. |
| Inadequate HPLC Separation | For preparative HPLC, the choice of column and mobile phase is crucial. A reversed-phase C18 column with a gradient of acetonitrile and a buffered aqueous phase is often effective for separating Olanzapine and its impurities.[2][5] Method development will be necessary to optimize the separation of the thiolactam from the lactam and other byproducts. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [4] |
| Synonym | Olanapine Ketothiolactam | [1][2] |
| CAS Number | 1017241-36-9 | [7] |
| Molecular Formula | C17H20N4OS | [7] |
| Molecular Weight | 328.43 g/mol | [7] |
| Appearance | Yellow Powder | |
| Purity (Commercial) | >95% (HPLC) | [9] |
| Storage Temperature | -20°C | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Degradation
This protocol is based on the synthetic method reported by Baertschi et al.[4]
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (DCM)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve Olanzapine in dichloromethane.
-
Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in dichloromethane dropwise to the Olanzapine solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically rapid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain a mixture of this compound, the corresponding lactam, and other byproducts.
-
Proceed with purification.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol is a general guideline for purification based on methods used for Olanzapine and its impurities.[4][5]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column suitable for preparative scale
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
A gradient elution from high aqueous to high organic content is typically effective.
Procedure:
-
Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of this compound, monitoring at an appropriate UV wavelength.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain the pure solid reference standard.
-
Characterize the final product by analytical HPLC, MS, and NMR to confirm purity and identity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. | Semantic Scholar [semanticscholar.org]
- 2. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. EP2292624A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]
- 9. This compound Impurity | LGC Standards [lgcstandards.com]
Navigating Olanzapine Analysis: A Technical Guide to pH-Dependent Separation
Technical Support Center
For researchers, scientists, and drug development professionals working with Olanzapine, achieving optimal separation of the active pharmaceutical ingredient (API) from its degradation products is a critical analytical challenge. The pH of the mobile phase in High-Performance Liquid Chromatography (HPLC) is a pivotal factor influencing the retention, resolution, and peak shape of Olanzapine and its impurities. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the chromatographic analysis of Olanzapine.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so critical for the separation of Olanzapine and its degradation products?
The pH of the mobile phase directly affects the ionization state of Olanzapine and its degradation products.[1] Olanzapine is a weakly basic compound, and its degradation products may have varying acidic or basic properties. By adjusting the pH, you can control the charge of these molecules, which in turn alters their interaction with the stationary phase of the HPLC column and their solubility in the mobile phase.[1] This manipulation of ionization is key to achieving differential retention and, therefore, successful separation.
Q2: I'm observing poor peak shape (tailing or fronting) for my Olanzapine peak. Can pH be the cause?
Yes, an inappropriate mobile phase pH is a common cause of poor peak shape.[1] Peak tailing for basic compounds like Olanzapine can occur due to secondary interactions with residual silanol groups on the silica-based stationary phase. Operating at a lower pH can suppress the ionization of these silanol groups, minimizing these unwanted interactions.[2] Conversely, if the mobile phase pH is close to the pKa of Olanzapine or its impurities, you might observe peak splitting or broadening.[1]
Q3: My retention times for Olanzapine and its degradation products are shifting between runs. What should I check?
Inconsistent retention times are often a result of a poorly buffered or unstable mobile phase pH.[3] Ensure that your buffer has sufficient capacity to maintain the set pH and is prepared fresh daily. Also, confirm that the pH of your mobile phase is not on the steep part of the titration curve for any of your analytes. Even small variations in pH in this region can lead to significant changes in retention time.[3]
Q4: What is a good starting pH for developing a separation method for Olanzapine and its impurities?
Based on published methods, a good starting point for reversed-phase HPLC of Olanzapine is in the acidic to neutral pH range. Several successful separations have been achieved at pH values around 3.0, 4.0, 4.5, 6.0, and 6.7.[4][5][6][7][8] The optimal pH will depend on the specific degradation products you need to separate and the type of column you are using. It is recommended to perform a pH scouting study (e.g., from pH 3 to 7) to determine the best separation conditions for your specific sample.
Q5: Can the mobile phase pH affect the stability of my HPLC column?
Absolutely. Most silica-based HPLC columns have a recommended operating pH range, typically between 2 and 8.[1] Operating at a high pH (above 8) can lead to the dissolution of the silica backbone, causing irreversible damage to the column.[1] Always consult the column manufacturer's guidelines for the specific column you are using to ensure its longevity.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Recommended Solution |
| Poor Resolution Between Olanzapine and an Impurity | Co-elution due to similar ionization states at the current pH. | Systematically adjust the mobile phase pH. A change of 0.5 pH units can significantly alter selectivity. Evaluate a range of pH values (e.g., 3.0, 4.5, 6.0) to find the optimal separation window. |
| Peak Tailing for Olanzapine | Secondary interactions with ionized silanols on the column. | Lower the mobile phase pH (e.g., to 3.0) to suppress silanol activity.[2] Alternatively, use a base-deactivated or end-capped column. |
| Variable Retention Times | Inadequate buffering of the mobile phase or operating near the pKa of an analyte. | Ensure your buffer concentration is sufficient (typically 25-50 mM). Prepare fresh mobile phase for each analysis.[3] Avoid pH values very close to the pKa of Olanzapine or its major degradation products. |
| Split Peaks | Sample solvent has a different pH than the mobile phase, causing on-column pH changes. | Whenever possible, dissolve and inject your sample in the mobile phase.[3] If a different sample solvent must be used, ensure it is of a lower eluotropic strength and that the injection volume is small. |
| Loss of Peak Shape Over a Sequence | Degradation of the column due to extreme pH. | Verify that the mobile phase pH is within the stable range for your column.[1] If you need to operate at a higher pH, consider using a hybrid or polymer-based column designed for extended pH stability. |
Experimental Protocols
Forced Degradation of Olanzapine
To generate degradation products for analytical method development, forced degradation studies are performed under various stress conditions as recommended by the International Conference on Harmonization (ICH).
-
Acidic Degradation : Olanzapine is subjected to heating in 0.1N HCl. For example, heating for 12 hours can result in approximately 20% degradation.[4]
-
Alkaline Degradation : Forced degradation is performed under alkaline conditions using a suitable base like 0.1N NaOH.
-
Oxidative Degradation : Olanzapine is exposed to an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[9]
-
Photolytic Degradation : The drug solution is exposed to UV light to induce photodegradation.
General HPLC Method for Separation
The following is a representative HPLC method that can be used as a starting point for the separation of Olanzapine and its degradation products. Optimization of the mobile phase pH and organic modifier ratio will be necessary.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).
-
Aqueous Phase : A buffer such as potassium dihydrogen phosphate or ammonium acetate at a concentration of 25-75 mM. The pH is adjusted with an acid like orthophosphoric acid or a base like triethylamine.[4][8]
-
Detection : UV detection at a wavelength where Olanzapine and its degradation products have significant absorbance (e.g., 227 nm or 258 nm).[4][7]
-
Column Temperature : Ambient or controlled at a specific temperature (e.g., 25°C or 50°C).[7][9]
Data Presentation
The following tables summarize the impact of mobile phase pH on the retention of Olanzapine as reported in various studies. It is important to note that direct comparison is challenging due to differences in other chromatographic conditions.
Table 1: Influence of Mobile Phase pH on Olanzapine Retention Time
| pH | Retention Time (min) | Chromatographic Conditions | Reference |
| 3.0 | Not specified, but good separation achieved | Mobile Phase: Acetonitrile:Mono basic potassium phosphate (50:50) | [5] |
| 4.0 | Not specified, but good separation achieved | Mobile Phase: 75 mM potassium dihydrogen phosphate buffer:acetonitrile:methanol (55:40:5, v/v/v) | [4][10] |
| 4.5 | Not specified, but good separation achieved | Mobile Phase: 0.2 M ammonium acetate and acetonitrile (gradient) | [6] |
| 6.0 | 4.7 | Mobile Phase: Phosphate buffer:acetonitrile (55:45, v/v) | [9] |
| 6.0 | 3.476 | Mobile Phase: Potassium di-hydrogen phosphate Buffer:Acetonitrile (60:40, v/v) | [8] |
| 6.7 | 1.850 | Mobile Phase: Acetonitrile:phosphate buffer (30:70, v/v) | [7] |
| 7.6 | Not specified, but good separation achieved | Mobile Phase: Phosphate buffer:acetonitrile:ethanol (40:40:20, v/v/v) | [11] |
Visualizations
Caption: Experimental workflow for determining the optimal pH for Olanzapine degradation product separation.
Caption: Logical relationship of mobile phase pH impacting key chromatographic parameters.
References
- 1. moravek.com [moravek.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Methods for Olanzapine Thiolactam
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in the bioanalysis of Olanzapine thiolactam.
Disclaimer
Direct and specific bioanalytical methods for this compound are not extensively documented in publicly available scientific literature. The following guidance is based on established methods for the parent compound, Olanzapine, and general principles of bioanalysis for small molecules in complex matrices. These recommendations should serve as a starting point, and all methods must be thoroughly validated for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of this compound.[2][3]
Q2: I'm observing a lower than expected signal for this compound in my biological samples compared to my standards in a neat solution. Is this a matrix effect?
A2: This is a strong indication of ion suppression, a common form of matrix effect.[2][4] Endogenous components in the biological matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[5]
Q3: How can I experimentally confirm that matrix effects are affecting my analysis?
A3: A post-column infusion experiment is a valuable qualitative technique to identify regions of ion suppression or enhancement in your chromatogram.[4] For a quantitative assessment, a post-extraction spike analysis is recommended. This involves comparing the analyte response in a spiked blank matrix extract to the response in a neat solution.
Q4: What are the most common sources of matrix effects in plasma or serum samples for analytes like this compound?
A4: Phospholipids are a major contributor to matrix effects in plasma and serum samples.[5] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[4] Lipemic samples can also significantly impact the analysis.[4]
Q5: Can the choice of anticoagulant in blood collection tubes affect my results?
A5: Yes, different anticoagulants (e.g., K3EDTA, sodium heparin, sodium citrate) can have varying effects on the analysis and may contribute to matrix effects.[4] It is crucial to maintain consistency in the anticoagulant used across all samples, including calibration standards and quality controls.
Troubleshooting Guide: Mitigating Matrix Effects
Issue 1: Poor Signal Intensity and Reproducibility
This is often a primary symptom of ion suppression. The following steps can help troubleshoot and mitigate this issue.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering endogenous components while efficiently extracting this compound.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[6] The choice of solvent is critical for good recovery and minimizing interferences.[7]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing matrix interferences, SPE uses a solid sorbent to selectively bind and elute the analyte, resulting in a cleaner sample.[6][8]
Workflow for Sample Preparation Techniques
Caption: Workflow of common sample preparation techniques.
2. Chromatographic Separation:
-
Improve Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.
-
Divert Flow: Use a divert valve to direct the initial and final parts of the chromatographic run (which often contain highly polar or non-polar interferences) to waste instead of the mass spectrometer.
3. Mass Spectrometry Optimization:
-
Ionization Source: Investigate different ionization sources if available (e.g., APCI instead of ESI), as they can have different susceptibilities to matrix effects.
-
Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound and minimize the influence of matrix components.
Issue 2: Inaccurate Quantification
Even with a detectable signal, matrix effects can lead to inaccurate quantification.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore be affected by matrix effects in the same way as the analyte. This allows for accurate correction during data processing.
2. Matrix-Matched Calibrators:
If a SIL-IS is not available, prepare calibration standards and quality controls in a blank biological matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.
Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
Experimental Protocols (Based on Olanzapine Methods)
The following are example protocols that can be adapted for this compound. Validation is essential.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add the internal standard.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: To 200 µL of plasma/serum, add 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary (Based on Olanzapine Literature)
The following table summarizes typical performance data for different sample preparation methods for Olanzapine. These values should be used as a general guide for what to expect when developing a method for this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85 - 105 | 80 - 110 | [9] |
| Liquid-Liquid Extraction | > 90 | No significant effect reported | [7] |
| Solid-Phase Extraction | > 90 | < 15 (CV%) | [8] |
Note: Matrix effect is often reported as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The coefficient of variation (CV%) across different lots of matrix is also a critical parameter.
By systematically addressing potential sources of matrix effects through optimized sample preparation, chromatography, and the use of appropriate internal standards, researchers can develop robust and reliable bioanalytical methods for the quantification of this compound.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 2. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate HPLC column for Olanzapine impurity profiling
For researchers, scientists, and drug development professionals, ensuring the accurate identification and quantification of impurities in olanzapine is critical for regulatory compliance and patient safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC-based impurity profiling of olanzapine.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is most suitable for olanzapine impurity profiling?
A C18 column is the most frequently recommended stationary phase for the analysis of olanzapine and its impurities.[1][2][3][4][5] The non-polar nature of the C18 stationary phase effectively retains olanzapine and its structurally similar impurities, allowing for their separation based on hydrophobicity. Specific columns that have been successfully used include Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm), Agilent TC-C18 (250 mm x 4.6 mm, 5 µm), and various other commercially available L7 packing columns as per USP guidelines.[2][6][7]
Q2: What are the typical mobile phase compositions for this analysis?
A reversed-phase elution is typically employed, using a mixture of an aqueous buffer and an organic modifier. Common mobile phases include:
-
Acetonitrile and phosphate buffer[1]
-
Acetonitrile and ammonium acetate buffer[2]
-
Acetonitrile and a buffer containing sodium dodecyl sulfate, as specified in the USP monograph for olanzapine organic impurities.[7]
The choice of buffer, its pH, and the organic modifier ratio are critical for achieving optimal separation. A gradient elution is often necessary to resolve all impurities from the main olanzapine peak.[2][6]
Q3: What are the known impurities of Olanzapine?
Several process-related and degradation impurities of olanzapine have been identified.[6][8][9][10] The United States Pharmacopeia (USP) lists specific related compounds, including:
-
Olanzapine Related Compound A: 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile[7][9]
-
Olanzapine Related Compound B: 2-Methyl-10H-thieno-[2,3-b][1][11]benzodiazepin-4[5H]-one[7]
Other potential impurities include olanzapine lactam, thiolactam, and various dimer impurities.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For olanzapine, a slightly acidic pH (e.g., 2.5-4.5) is often used.[2][7] - Reduce the sample concentration or injection volume. - Use a highly deactivated (end-capped) C18 column. Consider a mobile phase with additives like triethylamine to mask active silanol groups. |
| Inadequate Resolution Between Impurity Peaks | - Suboptimal mobile phase composition. - Inappropriate column chemistry or dimensions. - Insufficient gradient slope. | - Modify the organic modifier-to-buffer ratio. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). - Evaluate a column with a different C18 phase or a smaller particle size for higher efficiency. - Optimize the gradient profile by adjusting the initial and final mobile phase compositions and the gradient time. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. - Use a column oven to maintain a constant temperature.[1][11] - Flush the column with an appropriate solvent after each run and store it correctly. If the issue persists, consider replacing the column. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle wash program in the autosampler. - Run blank injections (diluent only) to identify the source of contamination. |
| Low Signal Intensity | - Incorrect detection wavelength. - Low sample concentration. - Detector malfunction. | - Set the UV detector to a wavelength where olanzapine and its impurities have significant absorbance, typically between 220 nm and 270 nm.[3][5][11][12] - Increase the sample concentration, if possible, without compromising peak shape. - Check the detector lamp's energy and ensure it is functioning correctly. |
Experimental Protocols
USP Method for Olanzapine Organic Impurities
This method is a reliable starting point for impurity profiling.
-
Column: L7 packing (C18), 4.6-mm × 25-cm; 5-µm packing[7]
-
Mobile Phase: A gradient mixture of Solution A (acetonitrile and buffer) and Solution B (acetonitrile and buffer).[7]
-
Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 27 | 100 | 0 |
| 35 | 100 | 0 |
-
Flow Rate: (Not specified in the provided abstract, but typically 1.0-1.5 mL/min for a 4.6 mm ID column)
-
Detection: UV at 260 nm[7]
-
Column Temperature: 35 °C[7]
General Purpose Method for Process Impurities
This method provides good separation for several process-related impurities.
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A gradient of 0.2 M ammonium acetate (pH 4.50) and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: Photodiode Array (PDA) detector at 254 nm[2]
Data Presentation
Table 1: Comparison of HPLC Columns for Olanzapine Analysis
| Column Name | Dimensions | Particle Size (µm) | Stationary Phase | Reference |
| Inertsil ODS 3V | 250 mm x 4.6 mm | 5 | C18 | [2] |
| Agilent TC-C18 | 250 mm x 4.6 mm | 5 | C18 | [6] |
| Kromasil C-18 | Not Specified | Not Specified | C18 | [1] |
| XTerra C18 | 150 mm x 3.5 mm | 5 | C18 | [5] |
| BDS Hypersil C18 | 150 mm x 4.6 mm | 5 | C18 | [3][5] |
| Aquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 | C18 | [11] |
Table 2: Summary of Mobile Phases and Detection Wavelengths
| Organic Modifier | Aqueous Phase | pH | Detection Wavelength (nm) | Reference |
| Acetonitrile | Phosphate buffer | 6.7 | 258 | [1] |
| Acetonitrile | 0.2 M Ammonium acetate | 4.50 | 254 | [2] |
| Methanol | Ammonium phosphate buffer | Not Specified | 220 | [3][5] |
| Methanol | Potassium dihydrogen phosphate buffer | Not Specified | 247 | [3][5] |
| Acetonitrile | Buffer with sodium dodecyl sulfate | 2.5 | 260 | [7] |
Visualizations
Caption: A typical experimental workflow for HPLC-based olanzapine impurity profiling.
Caption: A logical troubleshooting workflow for common HPLC issues in olanzapine analysis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of olanzapine for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. allmpus.com [allmpus.com]
- 10. tlcpharma.com [tlcpharma.com]
- 11. sciensage.info [sciensage.info]
- 12. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Validated Analytical Method for Olanzapine Thiolactam: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the validation of Olanzapine and its related substances, with a specific focus on the degradation impurity, Olanzapine thiolactam, in accordance with International Council for Harmonisation (ICH) guidelines.
Olanzapine, an atypical antipsychotic medication, can degrade under certain conditions to form various impurities, including this compound. The accurate and precise quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing. This guide outlines a validated High-Performance Liquid Chromatography (HPLC) method suitable for this purpose and compares it with other available methods for Olanzapine and its related compounds.
Experimental Protocols
A stability-indicating HPLC method has been developed and validated for the determination of Olanzapine and its related compounds, demonstrating specificity for this compound.
Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC with Empower software.
-
Column: Intersil (C8-3), (250 mm x 4.6mm), 5µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution in a 52:70 (v/v) ratio.
-
Flow Rate: 1.5 ml/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220nm.
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 20 mg of Olanzapine working standard and 2 mg of each related compound (including this compound) in a 100 mL volumetric flask with a suitable diluent.
-
Sample Solution: Prepare the sample solution to a known concentration in the diluent.
Data Presentation: Method Validation Parameters
The analytical method was validated according to ICH guidelines, and the results for key parameters are summarized below. For comparative purposes, data for Olanzapine and its related compounds from a validated study are presented. While specific quantitative data for this compound was not available in the reviewed literature, the presented method is validated for related compounds, indicating its suitability.
| Validation Parameter | Olanzapine | Related Compound A | Related Compound B | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.998 | 0.999 | 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | Within 85-115% | Within 85-115% | Within 85-115% | 80-120% |
| Precision (% RSD for Repeatability) | 0.143 | Not Reported | Not Reported | ≤ 2% |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from placebo and degradation products | No interference from placebo and degradation products | No interference from placebo and degradation products | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Not Reported | Not Reported | Not Reported | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Note: The data presented is based on a validated method for Olanzapine and its related compounds. Specific values for this compound need to be established through a dedicated validation study.
Mandatory Visualization
To illustrate the workflow and logical relationships in the analytical method validation process, the following diagrams are provided.
A Comparative Guide to Olanzapine Thiolactam Reference Standards for Researchers
For scientists and professionals in drug development and quality control, the purity and characterization of reference standards are paramount. Olanzapine thiolactam, a known degradation product and impurity of the atypical antipsychotic drug Olanzapine, serves as a critical reference standard for ensuring the safety and quality of pharmaceutical formulations. This guide provides a comparative overview of commercially available this compound reference standards, details the analytical methodologies for its characterization, and outlines the certification process.
Comparison of Commercially Available this compound Reference Standards
The selection of a suitable reference standard is a critical step in any analytical workflow. The following table summarizes the specifications of this compound reference standards available from various suppliers. Researchers should note that while most suppliers provide a certificate of analysis, the level of detail regarding the characterization and certification process can vary.
| Supplier/Distributor | Product Name | CAS Number | Molecular Formula | Purity Specification | Additional Information |
| Supplier A | This compound Impurity | 1017241-36-9 | C₁₇H₂₀N₄OS | ≥95% | Potential impurity found in commercial preparations of olanzapine.[1] |
| Supplier B | This compound | 1017241-36-9 | C₁₇H₂₀N₄OS | >90% (Chromatographic Purity) | Certificate of Analysis confirms structure by ¹H-NMR and Mass Spectrometry. |
| Supplier C | This compound Impurity | 1017241-36-9 | C₁₇H₂₀N₄OS | - | Provides a Certificate of Analysis with characterization data including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.[2] |
| Supplier D | This compound | 1017241-36-9 | C₁₇H₂₀N₄OS | Min. 98.0 Area-% | Yellow Powder. |
| United States Pharmacopeia (USP) | This compound | 1017241-36-9 | C₁₇H₂₀N₄OS | - | Designated as a Pharmaceutical Analytical Impurity (PAI) and is not an official USP Reference Standard.[3] |
Experimental Protocols for Characterization
The comprehensive characterization of a reference standard is essential to confirm its identity, purity, and potency. The following are detailed methodologies for key analytical techniques used in the characterization of this compound, based on established methods for Olanzapine and its related compounds.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of the this compound reference standard and for separating it from the active pharmaceutical ingredient (API) and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure: A solution of the this compound reference standard is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: The sample, introduced directly or via an HPLC column, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the theoretical molecular weight of this compound (328.43 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous confirmation of the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Procedure: A solution of the sample is prepared in the chosen deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.
Workflow for Characterization and Certification of a Reference Standard
The establishment of a chemical reference substance follows a rigorous process to ensure its suitability for its intended use. This workflow, guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), involves comprehensive characterization and documentation.[7][8][9]
References
- 1. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 6. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
A Comparative Analysis of Olanzapine Thiolactam and Olanzapine Lactam for Researchers and Drug Development Professionals
An In-depth Look at Two Key Degradation Products of Olanzapine
Olanzapine, a widely used atypical antipsychotic, is known to degrade under certain conditions, leading to the formation of various related substances. Among these, Olanzapine thiolactam and Olanzapine lactam are of significant interest to researchers and pharmaceutical scientists due to their potential impact on the quality, safety, and efficacy of olanzapine formulations. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, formation pathways, and analytical characterization, supported by available experimental data.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and Olanzapine lactam is crucial for their identification, quantification, and the development of control strategies in drug formulations. The table below summarizes their key characteristics.
| Property | This compound | Olanzapine Lactam |
| Chemical Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1][2]diazepin-3-ylidene)propan-2-one[3] | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |
| Molecular Formula | C₁₇H₂₀N₄OS[4] | C₁₇H₂₀N₄O₂[4] |
| Molecular Weight | 328.43 g/mol [3][4] | 312.37 g/mol [4] |
| CAS Number | 1017241-36-9[3][4] | 1017241-34-7[4] |
| Appearance | Solid | Light yellow to yellow solid[5] |
| Nature | Impurity/Degradation Product of Olanzapine[3] | Impurity/Degradation Product of Olanzapine[5] |
Formation as Degradation Products
Both this compound and Olanzapine lactam are primarily formed as a result of the oxidative degradation of the thiophene ring in the parent olanzapine molecule.[5] Their presence in solid oral formulations is often indicative of exposure to stress conditions such as heat and oxidation.
The formation of these impurities is a critical consideration in the manufacturing and storage of olanzapine products. Monitoring and controlling their levels are essential to ensure the stability and safety of the final drug product.
Experimental Protocols
Synthesis of this compound and Olanzapine Lactam
A reported laboratory-scale synthesis of both compounds involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[6]
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve Olanzapine in a suitable organic solvent.
-
Add a solution of PTAD to the olanzapine solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, isolate the products (this compound and Olanzapine lactam) using preparative HPLC.
-
Characterize the isolated compounds using spectroscopic methods (UV, IR, MS, and NMR).
Forced Degradation Study of Olanzapine
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.
Materials:
-
Olanzapine bulk drug
-
Hydrochloric acid (for acidic degradation)
-
Sodium hydroxide (for basic degradation)
-
Hydrogen peroxide (for oxidative degradation)
-
Heat source (oven)
-
UV light source (for photolytic degradation)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Acidic Degradation: Dissolve olanzapine in an acidic solution (e.g., 0.1 N HCl) and heat.
-
Basic Degradation: Dissolve olanzapine in a basic solution (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Dissolve olanzapine in a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose solid olanzapine to dry heat in an oven.
-
Photolytic Degradation: Expose a solution of olanzapine or solid drug to UV light.
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a validated stability-indicating HPLC method to separate and quantify olanzapine and its degradation products, including the thiolactam and lactam derivatives.[1]
Biological Performance: A Knowledge Gap
Currently, there is a significant lack of publicly available data directly comparing the biological performance, pharmacological activity, or toxicity of this compound and Olanzapine lactam. As these compounds are primarily regarded as impurities, research has focused on their detection and control rather than their therapeutic potential or specific biological effects.
The pharmacological activity of olanzapine is attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[7] It is plausible that the structural modifications in the thiolactam and lactam derivatives could alter their receptor binding affinities and, consequently, their pharmacological profiles. However, without specific experimental data, any discussion on their performance remains speculative. Future research, including in vitro receptor binding assays and in vivo studies, would be necessary to elucidate the biological activity of these degradation products.
Conclusion
This compound and Olanzapine lactam are key process-related impurities and degradation products of olanzapine, formed primarily through oxidative pathways. While their physicochemical properties and methods for their synthesis and analytical detection are established, a comprehensive understanding of their comparative biological performance is lacking. For researchers and professionals in drug development, the focus remains on minimizing the formation of these impurities through controlled manufacturing and storage conditions to ensure the quality and safety of olanzapine-containing pharmaceuticals. Further investigation into the pharmacological and toxicological profiles of these compounds is warranted to fully assess their impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound | 1017241-36-9 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Olanzapine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of impurities in the atypical antipsychotic drug, Olanzapine. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for quality control, stability studies, and drug development processes. The information presented is collated from various validated methods to provide a broad and practical overview.
Executive Summary
The analysis of Olanzapine and its related substances is a critical aspect of ensuring its safety and efficacy. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. Generally, UPLC methods offer significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption. However, HPLC remains a robust and widely accessible technique, suitable for many routine quality control applications. This guide will delve into the specific performance characteristics of each method, supported by experimental data from published studies.
Data Presentation: A Quantitative Comparison
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[1] | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase | Gradient elution with 0.2 M ammonium acetate (pH 4.5) and acetonitrile[1] | Gradient elution with a buffer (e.g., 0.1% TFA or phosphate buffer) and acetonitrile/methanol[2] |
| Flow Rate | 1.0 mL/min[1] | 0.36 mL/min[2] |
| Detection Wavelength | 254 nm[1] | 270 nm[2] |
| Injection Volume | Not Specified | 1.0 µL[2] |
| Column Temperature | Not Specified | 27°C[2] |
| Run Time | Significantly longer than UPLC | As short as 2.433 minutes for the main peak[2] |
Table 2: Comparison of Method Performance Characteristics
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 2 to 10 µg/ml for Olanzapine[3] | 10 to 50 µg/ml for Olanzapine[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[2] |
| Precision (%RSD) | < 2%[4] | < 1.5%[2] |
| Accuracy (Recovery %) | 97.7–102.3%[4] | 98.2% to 100.9%[2] |
| Limit of Detection (LOD) | 0.41 µg/ml for Olanzapine[4] | Not explicitly stated for impurities, but generally lower than HPLC |
| Limit of Quantification (LOQ) | 1.25 µg/ml for Olanzapine[4] | Not explicitly stated for impurities, but generally lower than HPLC |
| Resolution | Adequate for routine analysis | Superior resolution of closely eluting impurities[2] |
Experimental Protocols
Representative HPLC Method for Olanzapine Impurities
A common approach for the HPLC analysis of Olanzapine and its process-related impurities involves a reversed-phase method.[1]
-
Instrumentation: A standard HPLC system equipped with a PDA detector.
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.2 M ammonium acetate buffer, pH adjusted to 4.5.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A gradient elution is typically employed to effectively separate all impurities with varying polarities. The specific gradient profile would be optimized based on the impurity profile.
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: PDA detector set at 254 nm.[1]
-
Sample Preparation: A solution of the Olanzapine sample is prepared in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.
Representative UPLC Method for Olanzapine Impurities
UPLC methods for Olanzapine impurities leverage sub-2 µm particle columns to achieve faster and more efficient separations.[2]
-
Instrumentation: A UPLC system with a PDA or TUV detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: A buffer solution, such as 0.1% trifluoroacetic acid in water or a phosphate buffer.[2]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[2]
-
Gradient Program: A tailored gradient program is used to ensure the separation of all known and potential impurities.
-
Flow Rate: 0.36 mL/min.[2]
-
Detector: PDA detector set at 270 nm.[2]
-
Injection Volume: 1.0 µL.[2]
-
Column Temperature: 27°C.[2]
-
Sample Preparation: Similar to the HPLC method, the sample is dissolved in a suitable diluent to a specific concentration.
Mandatory Visualization
References
Navigating Olanzapine Thiolactam Analysis: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of olanzapine and its impurities is critical for ensuring pharmaceutical quality and safety. This guide provides a comparative overview of various analytical methods for the analysis of olanzapine, with a focus on its thiolactam impurity. While a formal inter-laboratory comparison study for olanzapine thiolactam was not identified in the public domain, this document synthesizes performance data from several validated analytical methods to offer a comprehensive reference.
This compound is a known degradation product of olanzapine, an atypical antipsychotic medication.[1][2] Its monitoring is crucial in quality control to ensure the stability and safety of olanzapine formulations. This guide details and compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have been successfully applied to the analysis of olanzapine and its related compounds.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data from various validated analytical methods capable of detecting olanzapine and its impurities. This allows for a direct comparison of their key performance characteristics.
Table 1: Performance Characteristics of HPLC and UPLC Methods for Olanzapine Analysis
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Linearity Range | 10–200 µg/mL | 10-50 μg/ml | 5 to 500 nM |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥0.999 |
| Limit of Detection (LOD) | 3.0 µg/mL | Not Reported | 0.5 nM |
| Limit of Quantitation (LOQ) | 8.0 µg/mL | Not Reported | 0.5 nM |
| Precision (%RSD) | < 2% | < 1.5% | ≤4.8% (within- and between-assay) |
| Accuracy (Recovery) | 97.7–102.3% | 98.2% to 100.9% | 97.4-111.9% (inaccuracy) |
| Retention Time | 7.48 min | 2.433 min | 1.5 min |
Table 2: Performance Characteristics of LC-MS/MS Methods for Olanzapine Analysis
| Parameter | LC-MS/MS Method 1 |
| Linearity Range | 2-300 ng/mL |
| Correlation Coefficient (r) | 0.999 |
| Limit of Detection (LOD) | 0.7 ng/mL |
| Limit of Quantitation (LOQ) | 2 ng/mL |
| Precision (%CV) | < 7.55% |
| Accuracy (Bias) | 4.95% to 7.59% |
| Recovery | 102.4% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods for the analysis of olanzapine and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of olanzapine in pharmaceutical formulations.
-
Instrumentation: Agilent 1200 series HPLC system with a UV detector.[3]
-
Column: Intersil ODS C8-3 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (52:70 v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 220 nm.[3]
-
Retention Time for Olanzapine: Approximately 35 minutes.[3]
-
System Suitability: The method is validated according to ICH guidelines, with acceptable theoretical plates and tailing factor.[3]
-
Validation: The method has been validated for linearity, precision (repeatability %RSD of 0.143), and accuracy (mean recovery within 85-115%).[3]
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a rapid analysis of olanzapine, making it suitable for high-throughput screening.
-
Instrumentation: Waters Acquity UPLC with a Photodiode Array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mobile phase consisting of water and acetonitrile.
-
Flow Rate: 0.36 mL/min.
-
Detection: PDA detector.
-
Retention Time for Olanzapine: 2.433 min.
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method provides high sensitivity and selectivity for the determination of olanzapine in human plasma.
-
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Column: Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm).[5]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30, v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: Multiple Reaction Monitoring (MRM). The optimized MRM transition for olanzapine was m/z 313 → 256.[5]
-
Sample Preparation: Solid-phase extraction (SPE) is employed for the isolation of olanzapine from human plasma.[5]
-
Validation: The method was validated for specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[5]
Visualizing Key Processes
To further aid in the understanding of olanzapine's behavior and analysis, the following diagrams illustrate its metabolic pathway and a general analytical workflow.
Caption: Metabolic pathway of Olanzapine showing key enzymes and metabolites.[3][6]
Caption: A generalized experimental workflow for the analysis of Olanzapine and its metabolites.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
A Head-to-Head Comparison of Detectors for Olanzapine Thiolactam Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Olanzapine and its related compounds, including the degradation product Olanzapine thiolactam, is critical in pharmaceutical quality control and research. The choice of an appropriate detector is paramount for achieving the required sensitivity, selectivity, and accuracy. This guide provides a head-to-head comparison of commonly used detectors for the analysis of this compound: Ultraviolet (UV), Mass Spectrometry (MS), and Electrochemical Detection (ECD).
Performance Comparison of Detectors
While direct comparative studies for this compound across all detector types are limited, performance can be inferred from studies on Olanzapine and its other degradation products. The following table summarizes the expected performance characteristics of each detector for the analysis of this compound.
| Detector Type | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Selectivity | Key Advantages | Key Disadvantages |
| UV/Photodiode Array (PDA) | Measures the absorbance of UV-Vis light by the analyte. | Typically in the low ng/mL to µg/mL range. For Olanzapine, LODs around 0.4 µg/mL and LOQs around 1.2 µg/mL have been reported for related substances using UPLC-PDA[1]. | Generally good, often spanning 2-3 orders of magnitude (e.g., 10-200 µg/mL for Olanzapine)[2]. | Moderate. Relies on the chromophore of the analyte. Co-eluting impurities with similar UV spectra can interfere. | Robust, relatively low cost, and widely available. | Lower sensitivity compared to MS and ECD. Susceptible to interference from matrix components with similar absorption profiles. |
| Mass Spectrometry (MS/MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. Tandem MS (MS/MS) provides higher selectivity. | High sensitivity, typically in the pg/mL to low ng/mL range. For an Olanzapine lactam impurity, a linear range of 0.085-6.25 ng/mL was achieved with UHPLC-MS/SRM[3]. For Olanzapine itself, LOQs as low as 0.1 ng/mL are common[4]. | Excellent, often spanning several orders of magnitude (e.g., 0.1-30 ng/mL for Olanzapine)[5]. | Very high. Provides structural information and can distinguish between compounds with the same retention time but different masses. | Unparalleled sensitivity and selectivity, making it ideal for trace analysis and complex matrices. | Higher initial and operational costs. Requires more specialized expertise. |
| Electrochemical Detection (ECD) | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity, often in the sub-ng/mL range. For Olanzapine, an LOQ of 0.25 ng/mL has been reported[6]. | Typically linear over 2-4 orders of magnitude. | High for electroactive compounds. Not all compounds are amenable to ECD. | Excellent sensitivity for electroactive species. Can be more selective than UV detection. | Limited to electrochemically active compounds. Can be sensitive to changes in mobile phase composition and flow rate. |
Experimental Methodologies
The following sections provide representative experimental protocols for the analysis of Olanzapine and its related substances, which can be adapted for this compound.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
A common method for extracting Olanzapine and its metabolites from biological matrices involves solid-phase extraction.
-
Conditioning: Condition an ion-exchange/reversed-phase SPE cartridge.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate solvent.
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the HPLC system[6].
Chromatographic Conditions
For HPLC-UV/PDA Analysis:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used[7].
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of around 0.3 mL/min is suitable for UPLC systems[7].
-
Detection Wavelength: Detection is often performed at around 250 nm[7].
For LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is also suitable for LC-MS/MS.
-
Mobile Phase: A mobile phase consisting of volatile buffers (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is required.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for Olanzapine and its related compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
For HPLC-ECD Analysis:
-
Column: A reversed-phase column is typically used.
-
Mobile Phase: The mobile phase must contain an electrolyte to ensure conductivity.
-
Detector: An electrochemical detector with a glassy carbon working electrode is common. The potential is set to optimize the oxidation or reduction of the analyte.
Visualizing the Process: Workflows and Pathways
To better understand the context of this compound analysis, the following diagrams illustrate the degradation pathway of Olanzapine and a general experimental workflow.
The diagram above illustrates the proposed oxidative degradation pathway where Olanzapine, under stress conditions, undergoes oxidation of its thiophene ring, leading to the formation of this compound[3].
This workflow outlines the key stages in the analysis of this compound, from sample preparation through to chromatographic separation, detection, and data analysis.
Conclusion
The choice of detector for the analysis of this compound is dictated by the specific requirements of the assay.
-
Mass Spectrometry (MS/MS) is the gold standard for high-sensitivity and high-selectivity applications, particularly in complex matrices or when trace-level quantification is required.
-
UV/PDA detection offers a robust and cost-effective solution for routine quality control where the concentration of this compound is expected to be within the detectable range and interferences are minimal.
-
Electrochemical Detection (ECD) provides a sensitive alternative to MS for electroactive compounds like Olanzapine and its derivatives, offering a good balance of sensitivity and cost.
Researchers and analysts should carefully consider the analytical objectives, sample matrix, and available resources when selecting the most appropriate detector for the determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of olanzapine in human plasma utilizing reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a stability-indicating UPLC method for determining olanzapine and its associated degradation products present in active pharmaceutical ingredients and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to the Accuracy and Precision of Methods for Olanzapine Thiolactam
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Olanzapine, an atypical antipsychotic, and its degradation impurity, Olanzapine Thiolactam (also referred to as Olanzapine Related Compound B), require robust analytical methods for their monitoring and control. This guide provides a comparative overview of the accuracy and precision of a validated analytical method for this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A prevalent and reliable technique for the analysis of Olanzapine and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers the necessary selectivity and sensitivity to separate and quantify impurities like this compound from the active pharmaceutical ingredient (API).
Comparative Analysis of Method Performance
A validated RP-HPLC method has demonstrated its suitability for the routine analysis of Olanzapine and its impurities, including the thiolactam derivative. The accuracy and precision of this method are critical performance characteristics that ensure the reliability of the analytical data.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) |
| RP-HPLC | This compound (and other impurities) | 85 - 115%[1] | Data not specified for individual impurity |
| RP-HPLC | Olanzapine (API) | Not Specified | 0.143% (Repeatability)[1] |
While specific percentage recovery values for this compound at various concentration levels are not detailed in the available literature, the validated method confirms that the recovery for all related impurities falls within the acceptable range of 85-115%.[1] The precision of the method for the parent compound, Olanzapine, was found to be high, with a relative standard deviation (RSD) for repeatability of 0.143%.[1]
Experimental Workflow and Protocols
A comprehensive understanding of the analytical method requires a detailed look at the experimental procedure. The following sections outline the validated RP-HPLC method for the determination of Olanzapine and its related substances.
Experimental Protocol
1. System Suitability:
To ensure the chromatographic system is adequate for the intended analysis, a system suitability solution is prepared. This is achieved by accurately weighing and dissolving approximately 20 mg of Olanzapine working standard and 2 mg each of Olanzapine Related Compound A and Olanzapine Related Compound B (Thiolactam) into a 100 mL volumetric flask. A 1.0 mL aliquot of this solution is then diluted to 10 mL with the diluent.[1]
2. Chromatographic Conditions:
-
Instrument: Agilent 1200 series with Empower software.[1]
-
Column: Intersil C8-3 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution in a 52:70 (v/v) ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 220 nm.[1]
3. Limit of Detection (LOD) and Limit of Quantification (LOQ):
The method's sensitivity is established by determining the LOD and LOQ, which are based on the signal-to-noise ratio. For quantification, the signal-to-noise ratio should not be more than 10.0.[1]
Workflow for Analytical Method Validation
The validation of the analytical method follows a structured workflow to ensure its reliability, as depicted in the diagram below.
Forced Degradation Studies
Forced degradation studies are crucial in identifying potential degradation products, such as this compound, that may arise during the manufacturing process or upon storage. These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The analytical method must be stability-indicating, meaning it can effectively separate and quantify the degradants from the intact drug.
The formation of this compound is often observed under oxidative stress conditions. The validated RP-HPLC method discussed has been shown to be suitable for the analysis of related substances in Olanzapine, implying its utility in such stability studies.[1]
Conclusion
The available data from validated analytical methods provide a foundational understanding of the accuracy and precision for the determination of this compound. While a broad accuracy range of 85-115% for impurities is established, further studies detailing the specific recovery and precision for this compound at different concentration levels would provide a more comprehensive performance profile. The detailed RP-HPLC protocol serves as a robust starting point for researchers and quality control professionals in the pharmaceutical industry for the reliable monitoring of this critical impurity.
References
Robustness in Olanzapine Impurity Analysis: A Comparative Guide to Analytical Methods
A deep dive into the resilience of analytical techniques for quantifying Olanzapine and its impurities reveals the critical role of robustness testing in ensuring drug quality and safety. This guide provides a comparative analysis of established methods, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in selecting and implementing the most reliable analytical strategies.
Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] The manufacturing process and storage of Olanzapine can lead to the formation of various impurities, which, if not adequately controlled, can impact the drug's efficacy and safety. Therefore, robust and reliable analytical methods are paramount for the accurate identification and quantification of these impurities. This guide explores the robustness of commonly employed analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and offers a comparative perspective with newer methods like Ultra-Performance Liquid Chromatography (UPLC).
The Criticality of Robustness Testing
Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during routine use. According to the International Council for Harmonisation (ICH) guidelines, typical variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.[1] A robust method ensures consistent and accurate results, which is crucial for batch-to-batch consistency and regulatory compliance in the pharmaceutical industry.
Comparative Analysis of Analytical Methods
The workhorse for Olanzapine impurity analysis has traditionally been RP-HPLC.[1][3] However, UPLC methods are gaining traction due to their potential for faster analysis times and improved resolution.[2][4] Below is a comparison of these methods, with a focus on their performance under robustness testing conditions.
Method Performance Under Stress
Forced degradation studies are a critical aspect of testing the stability-indicating properties of an analytical method. In these studies, the drug substance is subjected to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5][6][7][8] A robust method must be able to separate the active pharmaceutical ingredient (API) from all significant degradation products.
Studies have shown that Olanzapine is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][9] For instance, a major degradation product identified is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][3]benzodiazepine-4-one.[6][10]
The following table summarizes typical results from robustness testing of an RP-HPLC method for Olanzapine and its impurities.
| Parameter | Variation | Acceptance Criteria | Typical Result |
| Flow Rate | ± 0.2 mL/min | System Suitability Parameters (e.g., theoretical plates, tailing factor) remain within limits. %RSD of peak areas < 2.0%. | Pass |
| Mobile Phase pH | ± 0.2 units | Resolution between critical pairs > 2.0. | Pass |
| Column Temperature | ± 5 °C | Retention time shift within acceptable limits. | Pass |
| Organic Phase Composition | ± 2% | No significant change in resolution or peak shape. | Pass |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the robustness testing of an RP-HPLC method for Olanzapine impurities.
Sample Preparation for Forced Degradation Studies
-
Acid Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N HCl and heat at 80°C for 2 hours.[5]
-
Base Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N NaOH and heat at 80°C for 2 hours.[5]
-
Oxidative Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 3% H2O2 and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid Olanzapine powder to 60°C for 7 days.[7]
-
Photolytic Degradation: Expose a solution of Olanzapine (100 µg/mL) to UV light (254 nm) for 24 hours.
Chromatographic Conditions (RP-HPLC)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate or acetate buffer) in a gradient or isocratic mode.[13] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 270 nm[4][13] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The following diagram illustrates a typical workflow for the robustness testing of an analytical method for Olanzapine impurities.
Caption: Workflow for Robustness Testing of Olanzapine Impurity Method.
Signaling Pathways and Logical Relationships
The logical flow of developing and validating a robust analytical method for Olanzapine impurities can be visualized as a decision-making pathway.
Caption: Logical Pathway for Analytical Method Validation.
Conclusion
The robustness of an analytical method for Olanzapine impurities is a non-negotiable aspect of pharmaceutical quality control. Both RP-HPLC and UPLC methods can be validated to be robust, with UPLC offering advantages in terms of speed. The key to ensuring method reliability lies in a thorough validation process that includes rigorous robustness testing and forced degradation studies. By adhering to the principles outlined in this guide and the referenced literature, researchers and scientists can confidently develop and implement analytical methods that ensure the quality, safety, and efficacy of Olanzapine formulations.
References
- 1. sennosbiotech.com [sennosbiotech.com]
- 2. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. sciensage.info [sciensage.info]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
- 8. latamjpharm.org [latamjpharm.org]
- 9. akjournals.com [akjournals.com]
- 10. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine's Stability Under Scrutiny: A Comparative Guide to Forced Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like olanzapine under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the forced degradation pathways of olanzapine under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data and detailed protocols.
Olanzapine, an atypical antipsychotic, is susceptible to degradation under several stress conditions, leading to the formation of various degradation products. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify these potential degradants and to develop stability-indicating analytical methods.
Comparative Analysis of Olanzapine Degradation
The stability of olanzapine varies significantly across different stress conditions. While it exhibits considerable stability under photolytic and thermal stress, it is prone to degradation in acidic, alkaline, and oxidative environments.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1N HCl | 80°C | 12 hours | ~20% | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 12 hours | Significant Degradation | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | Significant Degradation | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one, (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, Olanzapine N-oxide |
| Thermal Degradation | Dry Heat | 60°C - 80°C | Up to 10 days | No significant degradation | Not applicable |
| Photolytic Degradation | UV light (254 nm) | Ambient | Up to 10 days | No significant degradation | Not applicable |
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments:
Acidic Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve olanzapine in a small volume of methanol.
-
Stress Condition: Dilute the stock solution with 0.1N hydrochloric acid to achieve the desired final concentration.
-
Incubation: Heat the solution at 80°C for 12 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1N sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC method.[3]
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare an olanzapine stock solution in methanol as described for acidic hydrolysis.
-
Stress Condition: Dilute the stock solution with 0.1N sodium hydroxide.
-
Incubation: Heat the solution at 80°C for 12 hours.
-
Neutralization: After incubation, cool the solution and neutralize with 0.1N hydrochloric acid.
-
Analysis: Prepare the sample for analysis by diluting with the mobile phase and inject it into the chromatographic system.[3]
Oxidative Degradation
-
Preparation of Stock Solution: Dissolve olanzapine in methanol.
-
Stress Condition: Dilute the stock solution with 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Directly dilute the solution with the mobile phase to the target concentration for analysis by HPLC or UPLC.[3]
Thermal Degradation
-
Sample Preparation: Place the solid olanzapine drug substance in a petri dish.
-
Stress Condition: Expose the sample to dry heat in a temperature-controlled oven at 60°C to 80°C for up to 10 days.[4]
-
Sample Analysis: At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze using a validated chromatographic method.
Photolytic Degradation
-
Sample Preparation: Spread a thin layer of solid olanzapine on a petri dish.
-
Stress Condition: Expose the sample to UV light at 254 nm in a photostability chamber for up to 10 days.[4]
-
Sample Analysis: At predetermined intervals, collect samples, prepare solutions, and analyze to assess the extent of degradation.
Degradation Pathway and Workflow
The general workflow for conducting a forced degradation study of olanzapine is depicted in the following diagram.
The primary degradation product observed under acidic, alkaline, and oxidative stress is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[5] However, oxidative conditions can lead to the formation of additional byproducts, including the N-oxide of olanzapine and products resulting from the oxidation of the thiophene ring.[6] The identification and characterization of these degradation products are crucial for understanding the complete degradation profile of olanzapine. This is typically achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Olanzapine Thiolactam: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Olanzapine thiolactam, a potential impurity and degradation product of the antipsychotic drug Olanzapine.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This compound is a pharmaceutical-related compound of unknown potency that can emit toxic fumes under fire conditions.[3] It is also classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]
Waste Characterization and Handling
Before disposal, it is crucial to characterize this compound waste properly. Although not formally classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, its potential toxicity and the emission of toxic fumes upon incineration necessitate handling it as a hazardous waste.[3]
Key Hazard Information:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[3]
Quantitative Data and Physical Properties
For easy reference, the following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₄OS[4][5] |
| Molecular Weight | 328.43 g/mol [4] |
| Appearance | Yellow Powder[4] |
| Melting Point | 154 °C[4] |
| Boiling Point | 476.9 °C[4] |
| Flash Point | 242.2 °C[4] |
| Storage | Store at <-15°C in a well-closed container under an inert gas like Nitrogen.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous chemical waste.[6][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8]
Experimental Protocol for Disposal:
-
Segregation: At the point of generation, segregate this compound waste from other waste streams.[9][10] Do not mix it with non-hazardous trash or other incompatible chemical wastes.[9][11]
-
Containerization:
-
Place solid this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[9][10]
-
Ensure the container is in good condition and has a secure, tightly fitting lid.[10]
-
For sharps contaminated with this compound, use a designated, puncture-resistant sharps container.[9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Record the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be under the control of laboratory personnel and away from general traffic.[10]
-
Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[9]
-
-
Disposal Request:
-
Final Disposal Method:
-
The recommended disposal method for this compound is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
This final disposal must be carried out by a licensed hazardous material disposal company.[3]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [7][13] This practice is prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[13][14]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Do not handle the spilled material without appropriate PPE, including respiratory protection if dust is generated.[3]
-
Containment and Cleanup:
-
Avoid generating dust during cleanup.[3]
-
Carefully sweep or vacuum the spilled solid material and place it in a suitable, labeled container for disposal.[3]
-
Clean the surface thoroughly to remove any residual contamination.[3]
-
All materials used for cleanup (e.g., wipes, PPE) must also be disposed of as hazardous waste.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound impurity | CymitQuimica [cymitquimica.com]
- 5. [this compound (25 mg) ((Z)-1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one)] - CAS [1017241-36-9] [store.usp.org]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. odu.edu [odu.edu]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. vumc.org [vumc.org]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
